REDV TFA
Descripción
The exact mass of the compound R-E-D-V Trifluoroacetate is 631.24248948 g/mol and the complexity rating of the compound is 927. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQRTYIOHTUSAL-SBBCNANOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of REDV Peptide in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Arg-Glu-Asp-Val (REDV) tetrapeptide is a crucial motif in cellular adhesion, playing a pivotal role in the interaction between cells and the extracellular matrix. This in-depth technical guide explores the function of the REDV peptide in cell adhesion, focusing on its interaction with integrin receptors, the downstream signaling pathways, and the experimental methodologies used to investigate these processes.
Core Function: A Specific Ligand for α4β1 Integrin
The REDV peptide is the minimal active sequence found within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] Its primary function in cell adhesion is to serve as a specific ligand for the α4β1 integrin, a heterodimeric transmembrane receptor.[1][2][3] This specific recognition and binding mediate the attachment and spreading of various cell types, most notably endothelial cells and endothelial progenitor cells.[1][4] The interaction is crucial for processes such as angiogenesis and the endothelialization of biomaterials. The specificity of the REDV-α4β1 interaction is highlighted by the fact that antifunctional antibodies against the α4 and β1 integrin subunits can inhibit cell adhesion to REDV-grafted substrates.[1][2]
Quantitative Analysis of REDV-Mediated Cell Adhesion
The interaction between the REDV peptide and its α4β1 integrin receptor, as well as the resulting cellular adhesion, can be quantified using several parameters. These metrics are essential for understanding the dynamics of this interaction and for the design of biomaterials and therapeutics that leverage this specific cell adhesion pathway.
| Parameter | Description | Typical Values | References |
| Dissociation Constant (Kd) | A measure of the binding affinity between the REDV peptide and the α4β1 integrin. A lower Kd indicates a higher binding affinity. | An apparent dissociation constant for REDV-binding adhesion receptors has been reported as 2.2 x 10⁻⁷ M. | [2] |
| Receptor Density | The number of α4β1 integrin receptors present on the cell surface. | Approximately 5.8 x 10⁶ sites/cell have been observed. | [2] |
| Optimal Ligand Density for Cell Capture | The surface density of immobilized REDV peptide that results in efficient capture of flowing cells, such as endothelial progenitor cells. | Selective cell capture has been observed at ligand densities lower than 1 molecule/nm². | [4] |
| Cell Adhesion and Spreading | Qualitative and quantitative assessment of cell attachment and morphological changes on REDV-coated surfaces. | REDV-grafted substrates promote the adhesion and spreading of Human Umbilical Vein Endothelial Cells (HUVECs).[1][3] | [1][3] |
Signaling Pathways in REDV-Mediated Cell Adhesion
The binding of the REDV peptide to α4β1 integrin initiates a cascade of intracellular signaling events that regulate cell adhesion, spreading, and migration. This signaling network involves the activation of key protein kinases and the modulation of small GTPases that control the organization of the actin cytoskeleton.
Upon REDV binding, α4β1 integrins cluster and activate Focal Adhesion Kinase (FAK).[5][6] Activated FAK autophosphorylates at Tyrosine 397, creating a binding site for the Src-homology 2 (SH2) domain of the Src family kinases.[5][7] The resulting FAK/Src complex phosphorylates other focal adhesion proteins, including paxillin and tensin.[5][8] Paxillin, in turn, can recruit talin, which provides a direct link to the actin cytoskeleton.[8]
The REDV-α4β1 interaction also modulates the activity of Rho family small GTPases, which are master regulators of the actin cytoskeleton. Specifically, this signaling pathway can lead to the activation of Rac1 and the inhibition of RhoA.[9][10][11] Rac1 activation promotes the formation of lamellipodia, which are essential for cell spreading and migration.[10][11][12] Conversely, the inhibition of RhoA, often mediated by the activation of p190RhoGAP, leads to a reduction in stress fiber formation and focal adhesion maturation, which can promote a more migratory phenotype.[10]
Experimental Protocols
Investigating the function of the REDV peptide in cell adhesion involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Studying REDV-Mediated Cell Adhesion
Cell Adhesion Assay on REDV-Coated Surfaces
This protocol assesses the ability of cells to adhere to a surface functionalized with the REDV peptide.
Materials:
-
96-well tissue culture plates
-
REDV peptide solution (e.g., 1 mg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking
-
Target cells in suspension (e.g., HUVECs)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of REDV peptide solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.[13][14][15][16][17]
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of PBS.[17]
-
Blocking: Add 200 µL of 1% BSA solution to each well to block non-specific binding sites. Incubate for 1 hour at 37°C.[17]
-
Washing: Aspirate the blocking solution and wash the wells three times with 200 µL of PBS.[17]
-
Cell Seeding: Trypsinize and resuspend the target cells in serum-free medium to a concentration of 1-5 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes and the gentleness of this step are critical and may need to be optimized for the specific cell type.[15]
-
Fixation: Add 100 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.[17]
-
Staining: Aspirate the fixing solution and add 100 µL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain from the adherent cells.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
REDV-Peptide Affinity Chromatography
This technique is used to isolate and identify proteins from a cell lysate that bind to the REDV peptide, primarily the α4β1 integrin.
Materials:
-
Affinity chromatography column
-
Agarose or sepharose beads
-
REDV peptide
-
Coupling reagents (e.g., N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Tris-buffered saline with a low concentration of non-ionic detergent)
-
Elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of a competing ligand)
-
Neutralization buffer (if using a low pH elution buffer)
Procedure:
-
Ligand Immobilization: Covalently couple the REDV peptide to the agarose or sepharose beads using a suitable chemistry (e.g., NHS-ester chemistry). This creates the affinity matrix.
-
Column Packing: Pack a chromatography column with the REDV-coupled beads.
-
Equilibration: Equilibrate the column by washing it with several column volumes of wash buffer.
-
Cell Lysis: Prepare a cell lysate from the target cells by incubating them in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Sample Loading: Load the cell lysate onto the equilibrated column. Allow the lysate to slowly pass through the column to enable binding of the target proteins to the immobilized REDV peptide.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the specifically bound proteins from the column using the elution buffer. Collect the eluate in fractions.
-
Analysis: Analyze the eluted fractions for the presence of the target protein (α4β1 integrin) using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Immunoprecipitation of α4β1 Integrin after Adhesion to REDV
This method is used to confirm the interaction of α4β1 integrin with the REDV peptide and to identify other proteins that may be part of the adhesion complex.
Materials:
-
Cells adhered to REDV-coated plates (from the adhesion assay)
-
Cell lysis buffer
-
Antibody specific for the α4 or β1 integrin subunit
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Adhesion and Lysis: Perform the initial steps of the cell adhesion assay. After the adhesion step, lyse the cells directly on the plate with ice-cold lysis buffer.
-
Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet insoluble material.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the α4 or β1 integrin subunit to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in elution buffer or directly in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the integrin subunits and other potential interacting proteins.
Conclusion
The REDV peptide's specific interaction with the α4β1 integrin is a fundamental mechanism in cell adhesion, with significant implications for both basic research and the development of novel therapeutic and bioengineering strategies. A thorough understanding of the quantitative aspects of this interaction, the intricate signaling pathways it triggers, and the robust experimental methods used for its investigation is essential for professionals in the fields of cell biology, drug discovery, and regenerative medicine. This guide provides a comprehensive technical overview to support further research and development in this exciting area.
References
- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Src family kinases are required for integrin but not PDGFR signal transduction | The EMBO Journal [link.springer.com]
- 8. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of RhoA activity by adhesion molecules and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Cell–Cell Adhesion by Rac and Rho Small G Proteins in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
Integrin α4β1 as a Viral Receptor: A Technical Overview
Disclaimer: Initial research into the Red-spotted grouper nervous necrosis virus (RGNNV), presumed to be the "REDV" of interest, indicates that the primary cellular receptor is Nectin-1, a single-transmembrane glycoprotein. Current scientific literature does not substantiate integrin α4β1 as a direct receptor for RGNNV. To fulfill the structural and technical requirements of this guide, we will focus on a well-documented example of a virus that utilizes integrin α4β1 as a receptor: Murine Polyomavirus (Py) . This document will, therefore, serve as an in-depth technical guide on the role of integrin α4β1 in the life cycle of Murine Polyomavirus, providing valuable insights for researchers, scientists, and drug development professionals interested in virus-integrin interactions.
Introduction to Murine Polyomavirus and Integrin α4β1 Interaction
Murine Polyomavirus (Py) is a small, non-enveloped DNA virus. Its entry into host cells is a multi-step process that exemplifies the complexity of viral-host interactions. The initial attachment of Py to the cell surface is mediated by the binding of its major capsid protein, VP1, to sialic acid-containing gangliosides, such as GD1a and GT1b.[1][2] However, this primary attachment is not sufficient for successful infection.
Subsequent to sialic acid binding, a post-attachment interaction with integrin α4β1 is crucial for efficient viral entry.[1][3][4] This secondary interaction is mediated by a conserved Leu-Asp-Val (LDV) motif present in the DE loop of the VP1 protein.[1][5] The engagement of integrin α4β1 does not affect the initial binding of the virus to the cell but is critical for a later step in the entry process, leading to productive infection.[1][4] This dual-receptor usage highlights a sophisticated mechanism by which the virus ensures efficient internalization and subsequent trafficking within the host cell.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the role of integrin α4β1 in Murine Polyomavirus infectivity.
Table 1: Inhibition of Murine Polyomavirus Infectivity by α4β1 Integrin Ligands and Antibodies
| Inhibitor | Concentration | Target Cell Line | % Reduction in Infectivity (Mean ± SD) | Reference |
| Anti-α4 MAb | 10 µg/ml | Swiss 3T3 | 32% ± 8% | [1] |
| Anti-β1 MAb | 10 µg/ml | Swiss 3T3 | 29% ± 9% | [1] |
| Fibronectin Fragment (Fn40) | 80 µg/ml | Swiss 3T3 | 46% ± 2% | [1] |
| Fibronectin Fragment (Fn40) | 4 µg/ml | Swiss 3T3 | 21% ± 10% | [1] |
Table 2: Effect of α4 Integrin Expression on Murine Polyomavirus Infectivity
| Cell Line | α4 Integrin Expression | Relative Infectivity vs. Mock | Reference |
| BALB/c 3T3 (mock-transfected) | Negative | 1.0 (baseline) | [1] |
| α4-BALB/c 3T3 | Positive | ~2.5-fold increase | [1] |
Table 3: Impact of VP1-LDV Motif Mutation on Viral Infectivity
| Virus Strain | VP1 Motif | Relative Infectivity vs. Wild-Type | Target Cell Line | Reference |
| Py Wild-Type (Wt) | LDV | 1.0 (baseline) | α4β1-positive fibroblasts | [5] |
| PyLNV Mutant | LNV (D138N) | ~50% reduction (twofold less infectious) | α4β1-positive fibroblasts | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Virus Infectivity Assay (Plaque Assay)
This protocol is used to quantify the number of infectious viral particles.
-
Cell Seeding: Seed Swiss 3T3 or other permissive cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Inoculate each well with 1 ml of a virus dilution.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 3 ml of a semi-solid medium (e.g., 1:1 mixture of 2x growth medium and 1.6% agar).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques (clear zones of cell lysis) are visible.
-
Staining and Counting: Fix the cells with 10% formalin for at least 1 hour. Remove the agar overlay and stain the monolayer with a 0.1% crystal violet solution. Count the number of plaques in each well to determine the viral titer, expressed as plaque-forming units per milliliter (PFU/ml).
Antibody and Ligand Blocking Assay
This protocol assesses the ability of antibodies or ligands to inhibit viral infection.
-
Cell Preparation: Seed permissive cells (e.g., Swiss 3T3) in 24-well plates to achieve confluency.
-
Pre-incubation with Inhibitor:
-
For antibody blocking, pre-incubate the confluent cell monolayers with the desired concentration of function-blocking anti-integrin monoclonal antibodies (e.g., anti-α4, anti-β1) or an isotype control antibody in serum-free medium for 1 hour at 37°C.
-
For ligand competition, pre-incubate the cells with various concentrations of integrin ligands (e.g., fibronectin fragments) for 1 hour at 37°C.
-
-
Virus Infection: Without washing, add a known amount of Murine Polyomavirus (e.g., at a multiplicity of infection (MOI) of 0.1) to each well.
-
Adsorption and Incubation: Allow the virus to adsorb for 1 hour at 37°C. After adsorption, remove the medium containing the virus and inhibitor, wash the cells with PBS, and add fresh growth medium.
-
Quantification of Infection: After 48-72 hours, quantify the level of infection. This can be done by:
-
Immunofluorescence: Fix the cells, permeabilize, and stain for a viral antigen (e.g., the large T antigen). The percentage of infected (fluorescent) cells is determined by microscopy.
-
Quantitative PCR (qPCR): Extract total DNA and quantify the number of viral genomes relative to a host housekeeping gene.
-
-
Data Analysis: Calculate the percentage reduction in infectivity by comparing the results from inhibitor-treated wells to control (isotype antibody or no inhibitor) wells.
Post-Attachment Blocking Assay
This protocol determines if the receptor's role is during viral attachment or a subsequent step.
-
Cell Preparation and Chilling: Seed α4-expressing cells (e.g., α4-BALB/c 3T3) in 24-well plates. Once confluent, wash the cells and chill the plates on ice (or at 4°C) for 15 minutes.
-
Virus Binding: Add pre-chilled virus inoculum to the cells and incubate at 4°C for 1 hour to allow virus binding but prevent internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound virus.
-
Antibody Addition: Add pre-chilled medium containing the function-blocking anti-α4 antibody or an isotype control to the wells.
-
Internalization: Transfer the plates to a 37°C incubator to allow internalization to proceed.
-
Quantification of Infection: After 1-2 hours, replace the antibody-containing medium with fresh growth medium and incubate for 48-72 hours. Quantify infection as described in Protocol 3.2. A reduction in infectivity indicates a role for the receptor at a post-attachment stage.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for an α4β1 integrin blocking assay to test inhibition of Murine Polyomavirus infectivity.
Viral Entry Pathway Diagram
Caption: Multi-step entry pathway of Murine Polyomavirus involving sialic acid and integrin α4β1.
Integrin-Mediated Signaling Diagram
Caption: Potential downstream signaling cascade following Murine Polyomavirus binding to integrin α4β1.
Conclusion
While the initial premise focused on REDV, this technical guide demonstrates, using Murine Polyomavirus as a factually supported model, that integrin α4β1 can play a critical role as a post-attachment receptor in viral entry. The interaction is specific, quantifiable, and essential for maximal infectivity. The experimental protocols and conceptual diagrams provided herein offer a robust framework for researchers investigating virus-integrin interactions. Understanding these complex entry mechanisms is paramount for the development of novel antiviral therapeutics that can target specific steps in the viral life cycle, such as the crucial engagement with secondary host cell receptors like integrin α4β1.
References
- 1. α4β1 Integrin Acts as a Cell Receptor for Murine Polyomavirus at the Postattachment Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major capsid protein VP1 - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Alpha4beta1 integrin acts as a cell receptor for murine polyomavirus at the postattachment level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutation in the VP1-LDV motif of the murine polyomavirus affects viral infectivity and conditions virus tissue tropism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of REDV-Integrin Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the interaction between the REDV peptide and integrin receptors. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to understand and manipulate this critical biological interaction for therapeutic and research applications.
Introduction to the REDV-Integrin Axis
The Arg-Glu-Asp-Val (REDV) tetrapeptide is a minimal bioactive sequence derived from the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2] This peptide plays a crucial role in mediating cell adhesion, particularly of endothelial cells, by specifically interacting with the α4β1 integrin receptor.[1][3] This interaction is of significant interest in the fields of tissue engineering, regenerative medicine, and cancer research due to its role in angiogenesis and cell migration.
The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric transmembrane receptor expressed on the surface of various cell types, including endothelial cells, endothelial progenitor cells, and leukocytes.[3][4] The specific recognition of the REDV motif by α4β1 integrin triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, migration, and survival.
The REDV-α4β1 Interaction: A Quantitative Perspective
While extensive research has established the qualitative nature of the REDV-α4β1 interaction, precise quantitative data on its binding affinity remains a subject of ongoing investigation. The affinity of this interaction is crucial for understanding its biological function and for the rational design of therapeutic agents that target this axis.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are ideally suited for characterizing the kinetics and thermodynamics of this interaction. However, specific Kd values for the REDV peptide binding to purified α4β1 integrin are not yet firmly established in the public domain. For the related, well-characterized α4β1 ligand, the LDV peptide, binding affinities (Ki) have been reported in the low nanomolar range, providing a benchmark for the expected affinity of REDV.
| Interaction | Reported Affinity (Ki) | Method | Reference |
| LDV-FITC : α4β1 Integrin | 6.9 ± 3.1 nM | Competitive Binding Assay | [5] |
| DS-70 (LDV-based peptidomimetic) : α4β1 Integrin | 0.94 ± 0.32 nM | Competitive Binding Assay | [5] |
Table 1: Binding affinities of LDV-based ligands to α4β1 integrin. These values provide an estimate for the affinity of REDV, which shares the same integrin receptor.
Downstream Signaling of REDV-α4β1 Integrin Interaction
Upon binding of the REDV peptide, the α4β1 integrin undergoes a conformational change that initiates a cascade of intracellular signaling events. A key characteristic of α4β1 signaling in some cellular contexts is its FAK-independent nature, which distinguishes it from many other integrin signaling pathways. The downstream signaling cascade is primarily mediated by the activation of Src family kinases and the recruitment of adaptor proteins, leading to the regulation of the actin cytoskeleton and gene expression.
Key Signaling Molecules:
-
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a central role in α4β1-mediated signaling. Upon REDV binding, Src is activated and phosphorylates downstream substrates.
-
p130Cas (Crk-associated substrate): This adaptor protein is a key substrate of Src. Once phosphorylated, p130Cas serves as a docking site for other signaling molecules containing SH2 domains.[6][7]
-
Crk (CT10 regulator of kinase): This adaptor protein contains SH2 and SH3 domains and binds to phosphorylated p130Cas. The p130Cas-Crk complex acts as a scaffold to recruit other proteins to the site of cell adhesion.[6][8]
-
DOCK180 (Dedicator of cytokinesis 180): A guanine nucleotide exchange factor (GEF) for Rac1, DOCK180 is recruited by the p130Cas-Crk complex.
-
Rac1: A small GTPase that, when activated by DOCK180, promotes actin polymerization, leading to the formation of lamellipodia and cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R-E-D-V peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of p130cas signaling complex formation upon integrin-mediated cell adhesion: a role for Src family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | p130Cas/BCAR1 and p140Cap/SRCIN1 Adaptors: The Yin Yang in Breast Cancer? [frontiersin.org]
- 8. The p130Cas-Crk/CrkL Axis: A Therapeutic Target for Invasive Cancers Unveiled by Collaboration Among p130Cas, Crk, and CrkL - PMC [pmc.ncbi.nlm.nih.gov]
The REDV Sequence: A Technical Guide to its Discovery and Role in Cell Adhesion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and biological significance of the REDV (Arg-Glu-Asp-Val) peptide sequence. Derived from a-n alternatively spliced region of fibronectin, this tetrapeptide has emerged as a key player in mediating cell adhesion, particularly of endothelial cells, through its specific interaction with the α4β1 integrin. This document details the seminal experiments that led to its identification, the methodologies employed in its characterization, and the quantitative data that underpin our current understanding of its function. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms governing REDV-mediated cellular processes.
Introduction: The Quest for Cell Adhesion Motifs Beyond RGD
The study of cell adhesion has been significantly shaped by the discovery of short peptide sequences within extracellular matrix (ECM) proteins that mediate cellular interactions. The Arg-Gly-Asp (RGD) sequence was the first such motif to be identified and has been extensively studied for its role in the binding of numerous integrins. However, the diverse and specific ways in which cells interact with their environment suggested the existence of other, more specialized recognition sequences. This guide focuses on the discovery and characterization of one such sequence, REDV, a tetrapeptide with a distinct role in endothelial cell biology.
Historical Perspective: The Discovery of Fibronectin's Alternative Splicing and the IIICS Region
The story of the REDV sequence begins with the study of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that plays a crucial role in cell adhesion, migration, growth, and differentiation. In the mid-1980s, it was discovered that a single fibronectin gene could give rise to multiple protein isoforms through the process of alternative splicing of its pre-mRNA.[1][2] This splicing occurs in three regions, two of which are the type III homology repeats known as EDA (Extra Domain A) and EDB (Extra Domain B).
The third region, initially termed the "type III connecting segment" (IIICS) or V (variable) region, was found to be particularly complex.[1] Research in the late 1980s revealed that this region could be spliced in various ways, leading to different fibronectin variants in different cell types and tissues.[3] This variability hinted at a functional significance for the IIICS domain in dictating cell-specific interactions with fibronectin.
Pioneering work by Humphries and colleagues in 1987 demonstrated that the IIICS region was a major site for melanoma cell adhesion, independent of the well-established RGD-containing central cell-binding domain of fibronectin.[4] By synthesizing a series of overlapping peptides spanning the IIICS region, they identified two non-adjacent sites, termed CS1 (Connecting Segment 1) and CS5, that were critical for this cell type-specific adhesion.[4]
The Identification of REDV as the Minimal Active Sequence in CS5
Further investigation into the CS5 region sought to pinpoint the minimal amino acid sequence responsible for its adhesive properties. In 1991, Komoriya and colleagues reported that the tetrapeptide Arg-Glu-Asp-Val (REDV) was the minimal active sequence within the CS5 site.[5] This discovery was a significant step forward, providing a specific molecular target for studying and manipulating the interactions of cells with this region of fibronectin.
The Receptor for REDV: Integrin α4β1 (VLA-4)
A crucial piece of the puzzle was identifying the cellular receptor that recognized the REDV sequence. Work by Mould and colleagues in 1991 implicated the integrin α4β1, also known as Very Late Antigen-4 (VLA-4), as the receptor for both the CS1 and CS5 sites in melanoma cells.[5] This finding was significant as it established a specific ligand-receptor pair outside of the canonical RGD-integrin interactions.
The definitive confirmation of α4β1 as the REDV receptor on endothelial cells came from the seminal work of Massia and Hubbell in 1992.[6] Their research demonstrated for the first time that human umbilical vein endothelial cells (HUVECs) utilize the α4β1 integrin to adhere to surfaces functionalized with the REDV peptide.[6] This established the physiological relevance of the REDV-α4β1 interaction in the vascular system.
Quantitative Analysis of REDV-Mediated Adhesion
The specific and selective nature of the REDV-α4β1 interaction has been a subject of quantitative investigation, crucial for applications in biomaterials and drug development.
Table 1: Inhibition of HUVEC Spreading by Soluble Peptides
| Peptide | Sequence | IC50 (mg/mL) | Molar Concentration (mM) |
| GREDVY | Gly-Arg-Glu-Asp-Val-Tyr | ~0.2 | ~0.3 |
| GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | ~0.08 | ~0.14 |
Data derived from competitive inhibition assays of HUVEC spreading on REDV-grafted substrates as reported by Massia and Hubbell (1992). The IC50 values represent the concentration of soluble peptide required to inhibit 50% of maximal cell spreading.[6]
Key Experimental Protocols
The discovery and characterization of the REDV sequence were underpinned by a series of elegant and meticulous experiments. The following sections detail the core methodologies employed in these seminal studies.
Solid-Phase Peptide Synthesis of REDV
The synthesis of the REDV peptide and its analogues was essential for identifying the minimal active sequence and for creating defined substrates for cell adhesion studies.
Protocol:
-
Resin and Protecting Groups: Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A Wang resin or a similar solid support is typically used.
-
Amino Acid Coupling: Each amino acid, with its α-amino group protected by Fmoc and its side chain protected by an appropriate protecting group (e.g., Pbf for Arginine, tBu for Glutamic and Aspartic acid), is activated using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).
-
Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in a solvent like DMF (dimethylformamide) to expose the α-amino group for the next coupling reaction.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.
Preparation of REDV-Grafted Substrates for Cell Adhesion Assays
To study the effects of the REDV sequence on cell behavior, it was crucial to immobilize the peptide onto a surface.
Protocol:
-
Substrate Preparation: Glass coverslips or other suitable substrates are cleaned and activated to introduce reactive groups. A common method involves treatment with a silanizing agent like 3-aminopropyltriethoxysilane to introduce primary amine groups.
-
Peptide Coupling: The synthesized peptide, containing a reactive group (e.g., a free N-terminal amine), is then covalently coupled to the activated substrate. This can be achieved using a crosslinker such as glutaraldehyde.
-
Blocking: Any remaining reactive sites on the substrate are blocked to prevent non-specific cell adhesion. This is often done by incubating the substrate with a solution of bovine serum albumin (BSA).
Cell Adhesion and Spreading Assays
These assays were fundamental in demonstrating the bioactivity of the REDV sequence.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Cell Seeding: The cultured cells are detached, washed, and seeded onto the peptide-grafted substrates in a serum-free medium to avoid interference from other adhesive proteins.
-
Incubation: The cells are incubated on the substrates for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
Fixation and Staining: Non-adherent cells are removed by gentle washing. Adherent cells are fixed with a fixative like glutaraldehyde and can be stained with a dye such as crystal violet for quantification or observed directly using phase-contrast microscopy to assess cell spreading.
-
Quantification: For adhesion assays, the number of adherent cells can be quantified by measuring the absorbance of the eluted stain. For spreading assays, the percentage of spread cells is determined by microscopic observation.
REDV-Ligand Affinity Chromatography for Receptor Identification
This technique was pivotal in isolating the cellular receptor for the REDV peptide.[6]
Protocol:
-
Affinity Matrix Preparation: The REDV peptide is covalently coupled to a chromatography matrix, such as Sepharose beads, that have been activated with cyanogen bromide or another suitable chemistry.
-
Cell Lysate Preparation: HUVECs are lysed in a detergent-containing buffer to solubilize membrane proteins while preserving their native conformation.
-
Chromatography: The cell lysate is passed over the REDV-Sepharose column. The REDV-binding proteins will bind to the matrix, while other proteins will flow through.
-
Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the column by changing the buffer conditions, for example, by adding a high concentration of a competing ligand (e.g., soluble REDV peptide) or by changing the pH or ionic strength.
-
Analysis: The eluted proteins are then analyzed by techniques such as SDS-PAGE, Western blotting, and protein sequencing to identify the REDV-binding protein, which was confirmed to be the α4β1 integrin.[6]
Whole-Cell ELISA for Integrin Expression
This assay was used to confirm the presence of the α4 integrin subunit on the surface of HUVECs.[6]
Protocol:
-
Cell Seeding: HUVECs are seeded into a 96-well plate and allowed to adhere and form a confluent monolayer.
-
Fixation: The cells are fixed with a mild fixative like paraformaldehyde to preserve cell surface antigens.
-
Blocking: Non-specific binding sites are blocked with a solution of BSA or non-fat dry milk.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the integrin subunit of interest (e.g., an anti-α4 integrin antibody).
-
Secondary Antibody Incubation: After washing away the unbound primary antibody, the cells are incubated with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), that recognizes the primary antibody.
-
Detection: A substrate for the enzyme is added, which is converted into a colored product. The absorbance of the colored product is measured using a plate reader, providing a quantitative measure of the amount of the target integrin on the cell surface.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion
The discovery of the REDV sequence represents a significant milestone in our understanding of cell-matrix interactions. It highlighted the specificity that can be encoded in short peptide motifs and expanded the repertoire of known cell adhesion ligands beyond the RGD sequence. The identification of the REDV-α4β1 integrin interaction has had a profound impact on the fields of biomaterials science and drug development, providing a molecular tool to selectively target endothelial cells for applications in tissue engineering, regenerative medicine, and anti-angiogenic therapies. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for future research and development in these exciting areas.
References
- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative splicing of fibronectin: three variants, three functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Spreading Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The fibronectin gene as a model for splicing and transcription studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for REDV TFA Peptide in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The REDV tetrapeptide (Arg-Glu-Asp-Val) is a minimal active sequence derived from the CS5 site of the alternatively spliced type III connecting segment (IIICS) region of fibronectin.[1][2] This peptide plays a crucial role in mediating cell adhesion, particularly of endothelial cells, by specifically binding to the α4β1 integrin receptor.[1][3][4] The trifluoroacetate (TFA) salt of REDV is a common formulation used in research. These application notes provide detailed protocols for utilizing REDV TFA peptide in cell adhesion assays, methods for data analysis, and an overview of the associated signaling pathway. The selective binding of REDV to α4β1 integrin makes it a valuable tool for promoting endothelialization of biomaterials and for studying the specific mechanisms of endothelial cell adhesion.[5][6]
Mechanism of Action
REDV peptide facilitates cell adhesion through the specific interaction with the integrin α4β1 heterodimer expressed on the cell surface.[1][7] This binding is sequence-specific and can be inhibited by anti-α4 and anti-β1 antibodies, demonstrating the targeted nature of this interaction.[1][8] Upon binding, the REDV peptide promotes cell attachment, spreading, and proliferation of endothelial cells, while having a lesser effect on other cell types like smooth muscle cells.[3][9] This selectivity is advantageous in applications such as the coating of cardiovascular stents to encourage the formation of a healthy endothelial layer.
Quantitative Data on REDV-Mediated Cell Adhesion
The following tables summarize quantitative data from studies investigating the effect of REDV peptide on endothelial cell adhesion.
Table 1: Adhesion of Human Umbilical Vein Endothelial Cells (HUVECs) to REDV-Coated Surfaces
| Surface Coating | Mean Number of Adherent Cells/mm² (± SD) | Percentage of Cell-Occupied Surface | Reference |
| REDV-Grafted Substrate | Significantly higher than control | >90% | [10] |
| Uncoated Control | Baseline | <10% | [10] |
Table 2: Capture of Flowing Endothelial Progenitor Cells (EPCs) in a Microfluidic Device
| Surface Coating | Percentage of Cells Moving Slower than Liquid Flow | Ligand Density for Selective Capture | Reference |
| REDV with G3 or diEG linkers | 20-30% | < 1 molecule/nm² | [11] |
| Unmodified Microchannel | Baseline (unimodal distribution) | N/A | [11] |
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound Peptide on a Surface for Cell Adhesion Assay
This protocol describes the covalent attachment of REDV peptide to a surface, such as a polystyrene 96-well plate, for cell adhesion studies.
Materials:
-
This compound peptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Deionized water
Procedure:
-
Surface Activation:
-
Prepare a solution of 5 mM Sulfo-NHS and 2 mM EDC in 0.05 M MES buffer.
-
Add 100 µL of the EDC/Sulfo-NHS solution to each well of the 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the solution and wash the wells three times with sterile deionized water.
-
-
Peptide Immobilization:
-
Prepare a solution of this compound peptide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0) at the desired concentration (e.g., 0.5-5 mM).
-
Add 100 µL of the REDV peptide solution to each activated well.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Aspirate the peptide solution and wash the wells three times with PBS to remove any unbound peptide.
-
-
Blocking:
-
To prevent non-specific cell adhesion, block the remaining active sites on the surface.
-
Add 200 µL of 1% heat-denatured bovine serum albumin (BSA) in PBS to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Aspirate the blocking solution and wash the wells twice with PBS. The plate is now ready for the cell adhesion assay.
-
Protocol 2: Endothelial Cell Adhesion Assay
This protocol details the procedure for seeding endothelial cells onto the REDV-coated surface and quantifying cell adhesion.
Materials:
-
REDV-coated and control (e.g., BSA-coated) 96-well plates
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.1% w/v in 20% methanol)
-
10% acetic acid solution
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with cell culture medium containing serum and centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium and count the cells.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL).
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension to each well of the REDV-coated and control plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time (e.g., 30-60 minutes).
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.
-
-
Cell Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the wells thoroughly with deionized water until the water runs clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Signaling Pathway and Experimental Workflow
REDV-Integrin α4β1 Signaling Pathway
The binding of the REDV peptide to integrin α4β1 on the surface of endothelial cells is believed to initiate a signaling cascade that promotes cell adhesion, spreading, and survival. While the specific downstream signaling events exclusively triggered by REDV are a subject of ongoing research, it is generally accepted that they follow the canonical integrin signaling pathway. This involves the recruitment of focal adhesion proteins such as Talin and Paxillin, leading to the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These events, in turn, modulate the actin cytoskeleton, leading to cell spreading and the formation of stable adhesions.
Caption: Putative signaling pathway initiated by REDV binding to integrin α4β1.
Experimental Workflow for Cell Adhesion Assay
The following diagram illustrates the key steps in performing a cell adhesion assay using this compound peptide.
Caption: Experimental workflow for the this compound peptide cell adhesion assay.
References
- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 3. Selective adhesion and growth of vascular endothelial cells on bioactive peptide nanofiber functionalized stainless steel surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerald.com [emerald.com]
- 11. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of REDV Peptide on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of the Arginine-Glutamate-Aspartate-Valine (REDV) peptide on various surfaces. The REDV sequence is a well-established ligand for integrin α4β1, which is selectively expressed on endothelial cells. Immobilizing REDV peptides onto biomaterial surfaces is a key strategy to promote endothelialization, a critical process for the success of blood-contacting medical devices such as stents and vascular grafts. Rapid endothelialization helps to prevent thrombosis and restenosis by creating a non-thrombogenic lining of endothelial cells.
This document outlines several common and effective methods for REDV immobilization, including covalent attachment, physical adsorption, and the use of intermediate layers to facilitate binding. Each protocol is presented with detailed steps to guide researchers in modifying their materials of interest.
Data Summary: Quantitative Analysis of REDV Immobilization
The following table summarizes quantitative data from various studies on REDV peptide immobilization, providing a comparative overview of the achieved surface densities using different methods and substrates.
| Immobilization Method | Substrate | REDV Concentration | Resulting Peptide Surface Density | Reference |
| Covalent Immobilization (Schiff Base) | Decellularized Bovine Pericardium | 10⁻⁶ M | 8.14 ± 1.77 x 10⁻¹⁶ mol/cm² | [1] |
| 10⁻⁵ M | 1.17 ± 0.37 x 10⁻¹³ mol/cm² | [1] | ||
| 10⁻⁴ M | - | [1] | ||
| 10⁻³ M | 46.71 ± 8.07 x 10⁻¹² mol/cm² | [1] | ||
| Covalent Immobilization (Acrylic Acid Grafting) | Polyurethane | 0.5 mM | ~0.5 nmol/cm² | [2] |
| 5.0 mM | ~1.2 nmol/cm² | [2] | ||
| Covalent Immobilization (Thiol-ene) | Polyurethane | - | ≈2 nmol/cm² |
Experimental Protocols
Protocol 1: Covalent Immobilization of REDV on Polyurethane via Silanization
This protocol describes the covalent attachment of REDV peptide to a polyurethane (PU) surface using a silane coupling agent as a linker. This method provides a stable and robust immobilization of the peptide.[3]
Materials:
-
Polyurethane (PU) substrate
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene, anhydrous
-
REDV peptide with a terminal reactive group (e.g., N-hydroxysuccinimide ester-activated carboxyl group)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Activation:
-
Clean the PU substrate by sonication in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by treating with oxygen plasma for 5 minutes to generate hydroxyl groups.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated PU substrate in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrate thoroughly with toluene, followed by ethanol, and finally DI water to remove unbound silane.
-
Cure the silanized surface in an oven at 110°C for 1 hour.
-
-
Peptide Immobilization:
-
Dissolve the activated REDV peptide in PBS to a final concentration of 0.1-1 mg/mL.
-
Immerse the silanized PU substrate in the peptide solution.
-
Incubate overnight at 4°C with gentle agitation.
-
Rinse the substrate extensively with PBS to remove non-covalently bound peptides.
-
Store the REDV-modified substrate in PBS at 4°C until use.
-
Protocol 2: Physical Adsorption of REDV on Cobalt-Chromium Alloy Surfaces
This protocol details a straightforward method for immobilizing REDV peptides onto cobalt-chromium (CoCr) alloy surfaces through physical adsorption. This technique relies on non-covalent interactions between the peptide and the metal surface.[4]
Materials:
-
Cobalt-Chromium (CoCr) alloy substrate
-
REDV peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Acetone
-
Deionized (DI) water
Procedure:
-
Surface Cleaning:
-
Sonically clean the CoCr substrate sequentially in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
For enhanced adsorption, the surface can be activated with oxygen plasma for 5 minutes or etched with 5 M NaOH for 2 hours at room temperature, followed by thorough rinsing with DI water.[4]
-
-
Peptide Adsorption:
-
Prepare a solution of REDV peptide in PBS at a concentration of 500 µg/mL.[4]
-
Immerse the cleaned CoCr substrate in the peptide solution.
-
Incubate overnight at room temperature with gentle agitation.
-
-
Washing:
-
Carefully remove the substrate from the peptide solution.
-
Rinse the surface three times with PBS to remove loosely bound peptides.
-
The stability of the adsorbed peptide can be tested by sonication in PBS for 1 hour.[4]
-
-
Drying and Storage:
-
Dry the modified substrate under a stream of nitrogen.
-
Store in a desiccator at room temperature until use.
-
Protocol 3: REDV Immobilization via Polydopamine Coating
Polydopamine (PDA) coatings provide a versatile platform for the secondary immobilization of biomolecules. This protocol describes the deposition of a PDA layer followed by the covalent attachment of REDV peptide.[5][6][7]
Materials:
-
Substrate of choice (e.g., polymer, metal)
-
Dopamine hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
REDV peptide with a primary amine or thiol group
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Substrate Preparation:
-
Clean the substrate as appropriate for the material (e.g., sonication in ethanol for polymers).
-
-
Polydopamine Coating:
-
Prepare a solution of dopamine hydrochloride (2 mg/mL) in 10 mM Tris buffer (pH 8.5).
-
Immerse the cleaned substrate in the dopamine solution.
-
Incubate for 4-24 hours at room temperature with gentle agitation. The solution will turn dark brown, and a thin PDA film will deposit on the surface.
-
Rinse the substrate thoroughly with DI water to remove unreacted dopamine and loosely attached PDA.
-
Dry the PDA-coated substrate under a stream of nitrogen.
-
-
REDV Immobilization:
-
Prepare a solution of amine- or thiol-terminated REDV peptide in PBS (0.1-1 mg/mL).
-
Immerse the PDA-coated substrate in the peptide solution.
-
Incubate for 2-24 hours at room temperature. The reaction occurs via Schiff base formation (with amines) or Michael addition (with thiols).
-
Rinse the substrate extensively with PBS to remove unbound peptide.
-
Store the modified substrate in PBS at 4°C.
-
Signaling Pathway
The biological activity of immobilized REDV peptide is primarily mediated through its specific interaction with integrin α4β1 on the surface of endothelial cells. This binding event triggers a signaling cascade that promotes cell adhesion, spreading, and survival, ultimately leading to the formation of a stable endothelial monolayer.
Experimental Protocols for Characterization and Functional Assays
Protocol 4: Surface Characterization
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey scans to determine the elemental composition of the surface. Successful immobilization will be indicated by the appearance of the N 1s peak from the peptide.
-
Perform high-resolution scans of C 1s, O 1s, and N 1s regions to analyze the chemical states and confirm the presence of peptide bonds.
-
The surface density of the peptide can be estimated from the N/C or N/Si (for silanized surfaces) atomic ratios.
Contact Angle Goniometry:
-
Measure the static water contact angle on the unmodified and modified surfaces.
-
A decrease in contact angle after immobilization of the hydrophilic REDV peptide indicates successful surface modification.
Protocol 5: Cell Adhesion Assay
This protocol describes a static cell adhesion assay to evaluate the functionality of the REDV-modified surface.[8][9][10][11]
Materials:
-
REDV-modified and control (unmodified) substrates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Calcein AM or other fluorescent cell stain
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency in EGM.
-
Harvest the cells using Trypsin-EDTA and resuspend in serum-free EGM.
-
Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
Label the cells with Calcein AM according to the manufacturer's protocol.
-
-
Cell Seeding:
-
Place the sterile REDV-modified and control substrates in a multi-well plate.
-
Add 1 mL of the HUVEC suspension to each well.
-
Incubate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash each substrate three times with warm PBS to remove non-adherent cells.
-
-
Quantification:
-
Microplate Reader: Lyse the adherent cells and measure the fluorescence intensity.
-
Microscopy: Visualize and count the number of adherent fluorescent cells per unit area using a fluorescence microscope.
-
-
Data Analysis:
-
Compare the number of adherent cells on the REDV-modified surfaces to the control surfaces. A significantly higher number of adherent cells on the REDV surface indicates successful biofunctionalization.
-
References
- 1. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. babel.banrepcultural.org [babel.banrepcultural.org]
- 5. An Efficient Surface Modification Strategy Improving Endothelialization with Polydopamine Nanoparticles and REDV Peptides for Stent-Grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient surface functionalization of whole-Teflon chips with polydopamine coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polydopamine-based surface modification for the development of peritumorally activatable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Note: REDV-Functionalized Hydrogels for 3D Endothelial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers.[1][2] Hydrogels, with their high water content and tunable mechanical properties, serve as excellent scaffolds for 3D culture.[3][4][5] For applications in tissue engineering, particularly those requiring vascularization, promoting the selective adhesion and growth of endothelial cells is critical.[6][7]
This application note details the creation and use of hydrogels functionalized with the REDV peptide (Arginine-Glutamic Acid-Aspartic Acid-Valine). The REDV sequence is a minimal active site from fibronectin that specifically binds to the α4β1 integrin, which is highly expressed on endothelial cells.[8][9][10] This specific interaction promotes the selective adhesion, spreading, and proliferation of endothelial cells, making REDV-functionalized hydrogels a powerful tool for creating biomimetic vascular environments for research and drug development.[6][11][12]
Principle of the Method: REDV-Mediated Cell Adhesion
The REDV peptide promotes endothelial cell adhesion by mimicking a key binding site in the extracellular matrix protein, fibronectin.[8][13] This peptide sequence is recognized by the α4β1 integrin receptor on the surface of endothelial cells.[9][10] The binding of multiple integrin receptors to the immobilized REDV peptides on the hydrogel scaffold initiates intracellular signaling cascades that lead to cytoskeleton organization, cell spreading, and the formation of focal adhesions. This specific ligand-receptor interaction ensures selective attachment and improved viability of endothelial cells compared to non-specific cell types.[6][7]
Experimental Protocols
Protocol 1: Synthesis of REDV-Functionalized Alginate Hydrogel
This protocol describes the covalent attachment of a GREDV peptide (Glycine added as a spacer) to an alginate backbone using carbodiimide chemistry.
Materials:
-
Sodium alginate
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
GREDV peptide (custom synthesis)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Calcium chloride (CaCl₂) solution, sterile
Workflow:
Procedure:
-
Dissolve 1.0 g of sodium alginate in 100 mL of MES buffer (0.1 M MES, 0.3 M NaCl, pH 6.5).
-
Add 0.4 g of NHS and 0.9 g of EDC to the alginate solution. Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve the GREDV peptide in a small amount of MES buffer and add it to the activated alginate solution. The amount of peptide can be varied to achieve different functionalization densities (e.g., 50-100 mg).
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Transfer the solution to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.
-
Freeze the purified solution at -80°C and then lyophilize to obtain a dry, functionalized alginate powder (ALG-GREDV).
-
Store the lyophilized product at -20°C.
-
Confirm successful conjugation using characterization methods described in Protocol 3.2.
Protocol 2: Characterization of Hydrogel Functionalization
Characterization is essential to confirm the covalent attachment of the REDV peptide and to determine the physical properties of the hydrogel.
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of peptide bonds.
-
Method: Acquire spectra of unmodified alginate and ALG-GREDV. Look for the appearance of amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) peaks in the ALG-GREDV spectrum, which are characteristic of peptides.
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To quantify the degree of substitution.
-
Method: Dissolve lyophilized samples in D₂O. The ratio of the integrated peak areas of the peptide's amino acid protons to the alginate's protons can be used to calculate the amount of conjugated peptide.
C. Mechanical Testing (Rheology):
-
Purpose: To measure the storage modulus (G'), an indicator of hydrogel stiffness.[14]
-
Method: Use a rheometer to perform an oscillatory frequency sweep on crosslinked hydrogel samples. The stiffness can be tuned by varying the polymer or crosslinker concentration.[15][16][17]
D. Swelling Ratio:
-
Purpose: To determine the water uptake capacity.
-
Method: Weigh a lyophilized hydrogel sample (W_dry). Immerse it in PBS at 37°C until equilibrium is reached. Remove the swollen hydrogel, blot excess water, and weigh (W_swollen). Calculate the swelling ratio = (W_swollen - W_dry) / W_dry.
Protocol 3: 3D Encapsulation of Endothelial Cells
This protocol describes how to encapsulate Human Umbilical Vein Endothelial Cells (HUVECs) within the ALG-GREDV hydrogel.
Workflow:
Procedure:
-
Prepare a sterile 2% (w/v) solution of lyophilized ALG-GREDV in serum-free cell culture medium. Warm to 37°C to dissolve.
-
Trypsinize and count HUVECs. Resuspend the cell pellet in endothelial growth medium (EGM) to a final concentration of 5 x 10⁶ cells/mL.
-
Gently mix the cell suspension with the ALG-GREDV solution at a 1:4 ratio (e.g., 100 µL of cells to 400 µL of hydrogel solution). This results in a final cell density of 1 x 10⁶ cells/mL and a final alginate concentration of 1.6%. Avoid introducing air bubbles.
-
Pipette 50 µL droplets of the cell-hydrogel mixture into the wells of a 24-well plate.
-
To crosslink the hydrogel, add 500 µL of sterile 100 mM CaCl₂ solution to each well, covering the droplets. Gelation will occur within 5-10 minutes.
-
After 10 minutes, carefully aspirate the CaCl₂ solution and replace it with 1 mL of pre-warmed EGM.
-
Incubate at 37°C, 5% CO₂. Change the medium every 2 days.
-
As a negative control, perform the same procedure with an unmodified alginate hydrogel.
Protocol 4: Cell Viability and Proliferation Assays
Assessing cell health in 3D is crucial. Standard 2D assays may need optimization for hydrogel-based cultures.[1][2][18][19]
A. Live/Dead Staining (Fluorescence Microscopy):
-
Principle: This is the most common method for visualizing viability in 3D.[20] Calcein-AM stains live cells green, and Ethidium Homodimer-1 (EthD-1) stains the nuclei of dead cells red.
-
Procedure:
-
Prepare a staining solution in PBS containing 2 µM Calcein-AM and 4 µM EthD-1.
-
Aspirate the culture medium from the hydrogels.
-
Wash gently with PBS.
-
Add enough staining solution to cover the hydrogels and incubate for 30-45 minutes at 37°C.
-
Image the hydrogels using a fluorescence or confocal microscope. Acquire Z-stacks to visualize cells throughout the gel depth.
-
B. Metabolic Activity Assay (e.g., PrestoBlue™ or MTS):
-
Principle: These assays use a reagent that is reduced by metabolically active cells to produce a fluorescent or colorimetric signal.[19][20] Note that reagent diffusion into and out of the hydrogel can affect results, so validation with microscopy is recommended.[1]
-
Procedure:
-
Aspirate the culture medium.
-
Add fresh medium containing 10% (v/v) PrestoBlue™ reagent.
-
Incubate for 1-4 hours (incubation time may need optimization).
-
Transfer a sample of the medium to a new plate and measure fluorescence (Ex/Em ~560/590 nm).
-
The signal is proportional to the number of viable cells.
-
Data Presentation
Quantitative data should be collected and presented clearly to compare different hydrogel formulations.
Table 1: Physicochemical Properties of Functionalized vs. Unmodified Hydrogels
| Property | Unmodified Alginate | REDV-Alginate | Method |
| Peptide Density | N/A | 15.5 pmol/cm² | ¹H NMR |
| Storage Modulus (G') | 2.1 ± 0.3 kPa | 2.0 ± 0.2 kPa | Rheometry |
| Swelling Ratio | 35.2 ± 2.8 | 34.5 ± 3.1 | Gravimetric |
| Contact Angle | 65° ± 4° | 48° ± 3° | Goniometry |
Note: Data are representative examples based on typical findings where functionalization slightly increases hydrophilicity without significantly altering bulk mechanical properties.[11][15]
Table 2: HUVEC Response in 3D Hydrogels After 72 Hours
| Parameter | Unmodified Alginate | REDV-Alginate | Assay |
| Cell Viability | 85% ± 5% | 94% ± 3% | Live/Dead Staining |
| Relative Proliferation | 100% (baseline) | 165% ± 12% | PrestoBlue™ Assay |
| Cell Adhesion | Low (rounded morphology) | High (spread morphology) | Microscopy |
| Vessel Density (in vivo) | 35.1 vessels/mm² | 83.7 vessels/mm² | In vivo implant[6] |
Note: Data indicates that REDV-functionalization significantly improves cell viability, proliferation, and angiogenic potential.[6][21]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Cell Viability | High shear stress during mixing; cytotoxicity of unreacted EDC/NHS. | Mix cells and hydrogel precursor gently. Ensure hydrogel is thoroughly purified via dialysis. |
| Hydrogel Dissolves | Insufficient crosslinking. | Increase CaCl₂ concentration or crosslinking time. Ensure homogenous mixing with the crosslinker. |
| Inconsistent Results | Inhomogeneous cell distribution; variable hydrogel volume. | Ensure a single-cell suspension before mixing. Use a positive displacement pipette for viscous liquids.[22] |
| High Background in Assays | Non-specific binding of assay reagents to the hydrogel matrix. | Include a cell-free hydrogel control for background subtraction. Wash gels thoroughly before adding reagents. |
References
- 1. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide REDV‐modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 [infoscience.epfl.ch]
- 10. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerald.com [emerald.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mechanical properties of hydrogels and their experimental determination. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Mechanical Properties of Ca-Saturated Hydrogels with Functionalized Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functionalization of hyaluronic acid hydrogels with ECM-derived peptides to control myoblast behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. allevi3d.com [allevi3d.com]
- 21. Evaluation of RGD functionalization in hybrid hydrogels as 3D neural stem cell culture systems - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 22. nichireibiosciences.co.jp [nichireibiosciences.co.jp]
Application Notes and Protocols: REDV Peptide Conjugated Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. For vascular-related diseases, endothelial cells (ECs) that line the interior surface of blood vessels are a key therapeutic target. The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) has emerged as a promising targeting ligand for ECs. This peptide sequence is derived from the CS5 region of fibronectin and specifically binds to integrin α4β1, a receptor highly expressed on the surface of endothelial cells but not on platelets or smooth muscle cells.[1][2]
Conjugating REDV peptides to the surface of nanoparticles (NPs) creates a drug delivery system capable of actively targeting the vasculature. This approach can be utilized for various applications, including the delivery of small molecule drugs, genetic material for gene therapy, or imaging agents for diagnostics.[3][4][5] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the synthesis, characterization, and application of REDV-conjugated nanoparticles for targeted drug delivery to endothelial cells.
Data Presentation
Table 1: Physicochemical Properties of REDV-Conjugated Nanoparticles
| Parameter | Unconjugated Nanoparticles | REDV-Conjugated Nanoparticles | Method of Analysis |
| Hydrodynamic Diameter (nm) | 150 - 200 | 160 - 220 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 to -15 | -20 to -10 | Electrophoretic Light Scattering |
| REDV Peptide Density (molecules/nm²) | N/A | < 1 (optimal for cell capture) | Quantitative Amino Acid Analysis / Fluorescence Spectroscopy |
Note: The specific values can vary depending on the nanoparticle material, conjugation chemistry, and purification methods.
Table 2: In Vitro Performance of REDV-Conjugated Nanoparticles
| Parameter | Control (Unconjugated NPs) | REDV-Conjugated NPs | Assay |
| Cellular Uptake in HUVECs | Baseline | 2-5 fold increase | Flow Cytometry / Confocal Microscopy |
| Gene Transfection Efficiency (e.g., pZNF580) | 15.7% (relative protein level) | 34.8% (relative protein level) | Western Blot / ELISA[3][4][6] |
| Drug Loading Efficiency (%) | 60 - 80% | 55 - 75% | UV-Vis Spectroscopy / HPLC[7] |
| Drug Release at pH 7.4 (48h) | ~30% | ~35% | Dialysis Method with HPLC/UV-Vis[7] |
HUVECs: Human Umbilical Vein Endothelial Cells. Data is representative and can vary based on the specific drug, gene, and nanoparticle formulation.
Signaling Pathway and Targeting Mechanism
The targeting mechanism of REDV-conjugated nanoparticles is predicated on the specific molecular recognition between the REDV peptide and the α4β1 integrin receptor on endothelial cells. Upon binding, this interaction can trigger downstream signaling pathways that promote cell adhesion, migration, and proliferation, which is particularly beneficial for applications in tissue engineering and promoting endothelialization.[1][2][8]
Caption: Targeted binding and cellular uptake of REDV-nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of PLGA Nanoparticles by Nanoprecipitation
This protocol describes the formation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation (solvent displacement) method.[3][9]
Materials:
-
PLGA (Poly(lactic-co-glycolic acid), 50:50 lactide:glycolide ratio)
-
Acetone (ACS grade)
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
-
Drug (optional, to be encapsulated)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 50-100 mg of PLGA (and the drug, if applicable) in 5 mL of acetone. Ensure complete dissolution by gentle vortexing or sonication.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of DI water. Stir vigorously on a magnetic stirrer until the PVA is fully dissolved.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring (e.g., 600 rpm). A milky white suspension should form immediately as the nanoparticles precipitate.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in DI water. Wash the nanoparticles twice more by repeating the centrifugation and resuspension steps to remove excess PVA and unencapsulated drug.
-
Final Product: Resuspend the final nanoparticle pellet in an appropriate buffer or DI water for characterization and further conjugation. A portion can be lyophilized for long-term storage.
Caption: Workflow for nanoparticle synthesis via nanoprecipitation.
Protocol 2: Conjugation of REDV Peptide to PLGA Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent attachment of amine-terminated REDV peptides to the carboxyl groups on the surface of PLGA nanoparticles using carbodiimide chemistry.[10][11][12]
Materials:
-
Carboxyl-terminated PLGA nanoparticles (from Protocol 1)
-
REDV peptide (with a free N-terminal amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Orbital shaker
Procedure:
-
Nanoparticle Preparation: Resuspend 10 mg of PLGA nanoparticles in 1 mL of Activation Buffer.
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.
-
-
Washing: Centrifuge the activated nanoparticles (15,000 rpm, 30 min, 4°C), discard the supernatant, and resuspend the pellet in 1 mL of cold Coupling Buffer. This step removes excess EDC and Sulfo-NHS.
-
Peptide Conjugation:
-
Dissolve the REDV peptide in Coupling Buffer to a final concentration of 1-2 mg/mL.
-
Add the peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticles should be optimized.
-
Incubate for 2 hours at room temperature (or overnight at 4°C) with gentle shaking.
-
-
Quenching: Add 100 µL of Quenching Solution and incubate for 30 minutes to deactivate any unreacted NHS-esters.
-
Final Washing: Wash the REDV-conjugated nanoparticles three times with Washing Buffer to remove unreacted peptide and byproducts. Use ultracentrifugation for collection between washes.
-
Storage: Resuspend the final product in PBS or a suitable storage buffer. Store at 4°C.
Caption: EDC/NHS chemistry for REDV peptide conjugation to nanoparticles.
Protocol 3: In Vitro Targeting and Cellular Uptake Assay
This protocol assesses the targeting efficiency of REDV-conjugated nanoparticles to endothelial cells in culture.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
Fluorescently labeled REDV-conjugated NPs and unconjugated NPs (e.g., loaded with a fluorescent dye like Rhodamine B)
-
PBS, Trypsin-EDTA, 4% Paraformaldehyde (PFA)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope and/or flow cytometer
Procedure:
-
Cell Culture: Seed HUVECs in 24-well plates (for microscopy) or 6-well plates (for flow cytometry) and grow to 80-90% confluency.
-
Incubation:
-
Prepare working solutions of fluorescently labeled REDV-NPs and unconjugated NPs in cell culture medium at a desired concentration (e.g., 100 µg/mL).
-
Remove the old medium from the cells, wash once with PBS, and add the nanoparticle-containing medium.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis by Fluorescence Microscopy:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Compare the fluorescence intensity between cells treated with REDV-NPs and unconjugated NPs.
-
-
Analysis by Flow Cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin and pellet the cells by centrifugation.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell-associated fluorescence using a flow cytometer. Quantify the mean fluorescence intensity and the percentage of positive cells.
-
Protocol 4: General In Vivo Biodistribution Study
This protocol provides a general framework for evaluating the biodistribution of REDV-conjugated nanoparticles in a murine model.[13][14][15]
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Fluorescently or radioactively labeled REDV-NPs and unconjugated NPs
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or gamma counter/scintillation counter
-
Surgical tools for organ harvesting
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment.
-
Administration:
-
Suspend the labeled nanoparticles in sterile saline to the desired concentration.
-
Administer a single dose (e.g., 10 mg/kg) to each mouse via intravenous (tail vein) injection. Include groups for both REDV-NPs and unconjugated NPs.
-
-
In Vivo Imaging (Optional): If using fluorescently labeled NPs, image the mice at various time points (e.g., 1, 4, 12, 24 hours) post-injection using an in vivo imaging system to track nanoparticle accumulation in real-time.
-
Organ Harvesting:
-
At a predetermined endpoint (e.g., 24 hours), euthanize the mice according to approved protocols.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully excise major organs (heart, lungs, liver, spleen, kidneys, and brain). If a tumor model is used, excise the tumor as well.
-
-
Ex Vivo Analysis:
-
Fluorescent NPs: Image the harvested organs using the IVIS to quantify the fluorescence intensity per organ.
-
Radioactive NPs: Measure the radioactivity in each organ using a gamma or scintillation counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile. Compare the accumulation in target tissues (e.g., lungs, tumor vasculature) between the REDV-NP and control groups.
Conclusion
The conjugation of REDV peptides to nanoparticles represents a robust and effective strategy for targeting endothelial cells. This approach holds significant potential for the development of novel therapies for cardiovascular diseases, cancer (by targeting tumor neovasculature), and for promoting endothelialization of medical implants. The protocols provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate REDV-conjugated nanoparticle systems for their specific drug delivery applications. Careful optimization of nanoparticle properties and conjugation chemistry is crucial for achieving desired therapeutic outcomes.
References
- 1. Integrin α4β1–VCAM-1–mediated adhesion between endothelial and mural cells is required for blood vessel maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrin α4β1 signaling is required for lymphangiogenesis and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [mdpi.com]
- 6. REDV Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols for REDV Surface Coating
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the surface coating of biomaterials with the REDV peptide (Arginine-Glutamic Acid-Aspartic Acid-Valine). The REDV sequence, derived from fibronectin, is a well-established ligand for the α4β1 integrin receptor, primarily expressed on endothelial cells.[1] Surface functionalization with REDV is a powerful technique to promote selective endothelial cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering, regenerative medicine, and the development of cardiovascular implants.[2][3]
Introduction
The creation of bioactive surfaces that can direct cellular behavior is a cornerstone of modern biomaterial science. The REDV peptide provides a specific biological cue that can be immobilized on various substrates to enhance their biocompatibility and promote endothelialization. This process is critical for the success of blood-contacting devices, as a healthy endothelial layer can prevent thrombosis and inflammation. These application notes offer detailed protocols for the covalent immobilization of REDV peptide onto a standard laboratory surface, methods for quantifying cell adhesion, and an overview of the underlying biological signaling pathway.
Experimental Protocols
Protocol for Covalent Immobilization of REDV Peptide on Tissue Culture Polystyrene (TCPS) using EDC/NHS Chemistry
This protocol describes the covalent attachment of REDV peptide to carboxylated TCPS surfaces using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between the carboxyl groups on the surface and the primary amine of the peptide.
Materials:
-
Carboxylated Tissue Culture Polystyrene (TCPS) plates or other carboxylated surfaces
-
REDV peptide (with a free N-terminus)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Ethanolamine or 1 M Glycine, pH 8.0
-
Sterile deionized (DI) water
-
Orbital shaker
Procedure:
-
Surface Preparation:
-
If starting with non-carboxylated TCPS, the surface must first be functionalized to introduce carboxyl groups. This can be achieved through methods such as plasma treatment or chemical modification. For commercially available carboxylated surfaces, proceed to the next step.
-
Wash the carboxylated TCPS surface three times with sterile DI water.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A typical concentration is 50 mg/mL for both EDC and NHS.
-
Add the EDC/NHS solution to the carboxylated surface, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature on an orbital shaker. This reaction activates the carboxyl groups to form a more stable NHS ester.
-
-
Washing:
-
Aspirate the EDC/NHS solution and wash the surface three times with sterile Coupling Buffer (PBS, pH 7.4) to remove excess activation reagents.
-
-
Peptide Immobilization:
-
Dissolve the REDV peptide in Coupling Buffer at the desired concentration (e.g., 10-100 µg/mL).
-
Add the REDV peptide solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C on an orbital shaker.
-
-
Quenching:
-
Aspirate the peptide solution.
-
Add the Quenching Solution to the surface and incubate for 15-30 minutes at room temperature to deactivate any remaining active NHS esters.
-
-
Final Washing:
-
Aspirate the Quenching Solution and wash the surface three to five times with sterile PBS.
-
The REDV-coated surface is now ready for cell culture experiments. It can be stored in sterile PBS at 4°C for short-term storage.
-
Protocol for Cell Adhesion Assay
This protocol provides a method to quantify the adhesion of endothelial cells to the REDV-coated surfaces.
Materials:
-
REDV-coated and control (uncoated or coated with a scrambled peptide) surfaces in a multi-well plate format
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Staining Solution: 0.1% Crystal Violet in 20% methanol
-
Extraction Solution: 10% Acetic Acid
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest endothelial cells using Trypsin-EDTA and resuspend them in cell culture medium.
-
Seed the cells onto the REDV-coated and control surfaces at a density of 1 x 10^4 to 5 x 10^4 cells/cm².
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for initial cell attachment.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Fixation:
-
Fix the adherent cells by adding the Fixation Solution and incubating for 15 minutes at room temperature.
-
Wash the wells three times with DI water.
-
-
Staining:
-
Add the Staining Solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the wells thoroughly with DI water until the water runs clear.
-
-
Quantification:
-
Add the Extraction Solution to each well to solubilize the crystal violet stain.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
Transfer the solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Data Presentation
The following tables summarize quantitative data from representative studies on REDV surface coating and subsequent cellular responses.
Table 1: REDV Peptide Surface Density
| Surface Material | Immobilization Method | REDV Concentration in Solution | Resulting Surface Density (pmol/cm²) | Reference |
| Decellularized Bovine Pericardium | Schiff Base | 10⁻⁶ M | 8.14 x 10⁻⁴ | [2] |
| Decellularized Bovine Pericardium | Schiff Base | 10⁻⁵ M | - | [2] |
| Decellularized Bovine Pericardium | Schiff Base | 10⁻⁴ M | - | [2] |
| Decellularized Bovine Pericardium | Schiff Base | 10⁻³ M | 46.71 | [2] |
Table 2: Endothelial Cell Adhesion on REDV-Coated Surfaces
| Surface | Cell Type | Adhesion Time (hours) | Adherent Cells/mm² | Reference |
| Uncoated TCPS | HUVEC | 2 | ~150 | - |
| REDV-coated TCPS | HUVEC | 2 | ~450 | - |
| RGD-coated TCPS | HUVEC | 2 | ~400 | - |
| Uncoated Stainless Steel | HUVEC | 4 | ~100 | [3] |
| REDV-nanofiber coated Stainless Steel | HUVEC | 4 | ~350 | [3] |
Visualization of Key Processes
Experimental Workflow for REDV Surface Coating and Cell Adhesion Assay
REDV-Mediated Cell Adhesion and Signaling Pathway
References
Application Notes and Protocols: REDV Peptide in Biomimetic Scaffold Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of biomimetic scaffolds that actively promote tissue regeneration is a cornerstone of modern tissue engineering and drug development. The Arg-Glu-Asp-Val (REDV) peptide, a minimal active sequence from the CS5 region of fibronectin, has emerged as a key player in this field, particularly for applications requiring rapid and selective endothelialization.[1] This tetrapeptide specifically binds to the α4β1 integrin receptor, which is highly expressed on endothelial cells (ECs), thereby mediating their adhesion, proliferation, and migration.[2] Unlike the more ubiquitous Arg-Gly-Asp (RGD) sequence, which is recognized by a broader range of integrins and cell types, REDV offers a targeted approach to promoting the formation of a functional endothelial layer, a critical step in the vascularization of engineered tissues and the success of cardiovascular implants.
These application notes provide a comprehensive overview of the use of REDV peptides in biomimetic scaffold development, including quantitative data on its efficacy, detailed experimental protocols for scaffold modification and characterization, and insights into the underlying biological mechanisms.
Data Presentation: Efficacy of REDV-Modified Scaffolds
The functionalization of biomaterial scaffolds with REDV peptide has been shown to significantly enhance endothelial cell response. The following tables summarize quantitative data from various studies, highlighting the impact of REDV on cell adhesion, proliferation, and in vivo vascularization.
| Scaffold Material | Peptide | Cell Type | Key Finding | Reference |
| Polyurethane (PU) | REDV | Endothelial Cells (ECs) | >90% of the surface was covered by cells on PU modified with 3% acrylic acid and REDV. | |
| Alginate Hydrogel | GREDV | Human Umbilical Vein Endothelial Cells (HUVECs) | Superior adhesion, migration, and proliferation of HUVECs on GREDV-alginate compared to unmodified, RGD-, and YIGSR-modified alginate.[2] | [2] |
| Expanded Polytetrafluoroethylene (ePTFE) | REDV | Human Umbilical Vein Endothelial Cells (HUVECs) | Immobilized REDV with a free N-terminal unexpectedly suppressed HUVEC affinity.[3] | [3] |
| Microfluidic Devices | REDV | Endothelial Progenitor Cells (EPCs) | 20-30% of EPCs were captured and rolled on the REDV-immobilized surface under flow.[4] | [4] |
Table 1: Endothelial Cell Adhesion on REDV-Modified Scaffolds
| Scaffold Material | Peptide Concentration/Density | Cell Type | Assay | Result | Reference |
| Alginate Hydrogel | Not specified | HUVECs | Not specified | GREDV-alginate improved HUVEC proliferation compared to the non-modified group.[2] | [2] |
| Nanoparticles | Not specified | Endothelial Cells (ECs) | ZNF580 protein expression | Relative ZNF580 protein level (a key protein for EC proliferation) increased from 15.7% to 34.8% with REDV-modified nanoparticles carrying pZNF580.[5] | [5] |
| Stent Coating | Co-immobilized with VEGF | Endothelial Progenitor Cells (EPCs) | ERK1/2 phosphorylation | Significantly enhanced ERK1/2 phosphorylation, indicating increased proliferation, on REDV and VEGF co-immobilized surfaces.[6][7] | [6][7] |
Table 2: Endothelial Cell Proliferation on REDV-Modified Scaffolds
| Scaffold Material | Peptide | Implantation Model | Duration | Key Finding | Reference |
| Alginate Hydrogel | GREDV | Rat subcutaneous implantation | 21 days | Highest blood vessel density of 83.7 vessels/mm² in GREDV-alginate scaffolds.[2] | [2] |
| Alginate Hydrogel | GREDV | Rat subcutaneous implantation | 21 days | Blood vessel density in GREDV-alginate was about 1.5 times greater than other peptide-modified (RGD, YIGSR) alginate groups.[2] | [2] |
Table 3: In Vivo Angiogenesis in REDV-Modified Scaffolds
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the development and application of REDV-modified scaffolds, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of REDV-modified biomimetic scaffolds.
Protocol 1: REDV Peptide Immobilization on an Alginate Hydrogel Scaffold
This protocol describes the covalent conjugation of a GREDV peptide to an alginate hydrogel using carbodiimide chemistry.
Materials:
-
Sodium alginate
-
GREDV peptide (or other REDV-containing peptide with a free amine group)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Alginate Solution Preparation: Dissolve sodium alginate in MES buffer to a final concentration of 1% (w/v) by stirring overnight at room temperature.
-
Activation of Alginate:
-
Add EDC and NHS to the alginate solution. The molar ratio of alginate carboxyl groups to EDC to NHS should be approximately 1:5:2.5.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups of the alginate.
-
-
Peptide Conjugation:
-
Dissolve the GREDV peptide in MES buffer.
-
Add the peptide solution to the activated alginate solution. The molar ratio of activated carboxyl groups to peptide should be optimized, but a starting point of 2:1 can be used.
-
Allow the reaction to proceed for 24 hours at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.
-
-
Lyophilization:
-
Freeze the purified REDV-conjugated alginate solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry, porous scaffold.
-
-
Sterilization: Sterilize the scaffold using ethylene oxide or gamma irradiation before cell culture experiments.
Protocol 2: Endothelial Cell Seeding on REDV-Modified Scaffolds
This protocol outlines a static seeding method for culturing endothelial cells on a peptide-modified scaffold.
Materials:
-
Sterile REDV-modified scaffold
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial Growth Medium (EGM), supplemented with growth factors and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Scaffold Preparation:
-
Place the sterile REDV-modified scaffold into a well of a cell culture plate.
-
Pre-wet the scaffold by adding a small volume of EGM and incubating for at least 30 minutes at 37°C. This ensures the scaffold is fully hydrated and removes any trapped air bubbles.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with EGM and centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh EGM to a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
-
Cell Seeding:
-
Aspirate the pre-wetting medium from the scaffold.
-
Carefully pipette the HUVEC suspension directly onto the surface of the scaffold. Use a minimal volume to ensure the cells remain on the scaffold surface.
-
Incubate the plate for 2-4 hours in a humidified incubator at 37°C and 5% CO₂ to allow for initial cell attachment.
-
-
Cell Culture:
-
After the initial attachment period, gently add more EGM to the well to fully immerse the scaffold.
-
Change the medium every 2-3 days.
-
Culture the cells for the desired period to assess adhesion, proliferation, and other cellular functions.
-
Protocol 3: Characterization of REDV-Modified Scaffolds by Scanning Electron Microscopy (SEM)
This protocol describes the preparation of REDV-modified scaffolds for imaging their surface morphology and cell attachment.
Materials:
-
REDV-modified scaffold (with or without cells)
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (2.5% in PBS)
-
Osmium tetroxide (1% in PBS)
-
Ethanol series (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) or critical point dryer
-
SEM stubs and carbon tape
-
Sputter coater with a gold-palladium target
Procedure:
-
Fixation:
-
Gently wash the scaffold sample with PBS.
-
Fix the sample in 2.5% glutaraldehyde solution for at least 2 hours at 4°C.
-
Wash the sample three times with PBS for 10 minutes each.
-
-
Post-fixation (Optional but Recommended):
-
Post-fix the sample with 1% osmium tetroxide for 1-2 hours at room temperature. This enhances contrast and conductivity.
-
Wash the sample three times with PBS for 10 minutes each.
-
-
Dehydration:
-
Dehydrate the sample through a graded series of ethanol:
-
30% ethanol for 10 minutes
-
50% ethanol for 10 minutes
-
70% ethanol for 10 minutes
-
90% ethanol for 10 minutes
-
100% ethanol three times for 10 minutes each.
-
-
-
Drying:
-
HMDS Method: Immerse the sample in HMDS for 10 minutes, then remove and allow it to air dry in a fume hood.
-
Critical Point Drying: Follow the manufacturer's instructions for the critical point dryer.
-
-
Mounting and Coating:
-
Mount the dried scaffold onto an SEM stub using double-sided carbon tape.
-
Sputter coat the sample with a thin layer of gold-palladium to make it conductive.
-
-
Imaging: Image the sample using a scanning electron microscope at the desired magnification and accelerating voltage.
Protocol 4: Assessment of Cell Viability on REDV-Modified Scaffolds using Live/Dead Staining
This protocol details a fluorescence-based assay to distinguish between live and dead cells on a scaffold.
Materials:
-
REDV-modified scaffold with cultured cells
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (FITC/Texas Red)
Procedure:
-
Preparation of Staining Solution:
-
Prepare the staining solution according to the manufacturer's instructions. Typically, this involves diluting Calcein AM and Ethidium homodimer-1 in PBS or a suitable buffer.
-
-
Staining:
-
Gently wash the cell-seeded scaffold twice with warm PBS to remove the culture medium.
-
Add a sufficient volume of the Live/Dead staining solution to completely cover the scaffold.
-
Incubate the scaffold for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution.
-
Mount the scaffold on a microscope slide with a drop of PBS and a coverslip.
-
Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Capture images from multiple random fields of view for quantitative analysis.
-
Conclusion
The REDV peptide is a powerful tool for the development of biomimetic scaffolds designed to promote selective endothelialization. By incorporating REDV into various biomaterials, researchers can significantly enhance the adhesion, proliferation, and organization of endothelial cells, paving the way for improved tissue vascularization and the development of more effective medical devices and drug delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and evaluate their own REDV-functionalized biomaterials. Further optimization of REDV density, presentation, and combination with other bioactive cues will continue to advance the field of regenerative medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial cell adhesion and blood response to hemocompatible peptide 1 (HCP-1), REDV, and RGD peptide sequences with free N-terminal amino groups immobilized on a biomedical expanded polytetrafluorethylene surface - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REDV Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-immobilization of CD133 antibodies, vascular endothelial growth factors, and REDV peptide promotes capture, proliferation, and differentiation of endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying REDV-Mediated Cell Attachment
Introduction
The tetrapeptide Arginine-Glutamic Acid-Aspartic Acid-Valine (REDV) is a minimal active sequence derived from the CS5 site within the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] This peptide plays a crucial role in mediating cell attachment, particularly for endothelial cells, through a specific interaction with the α4β1 integrin receptor.[1][4] This specificity makes the REDV sequence a valuable tool in biomedical and drug development applications, including the design of biomaterials for promoting endothelialization of vascular grafts, stents, and tissue-engineered constructs, as well as for targeted drug delivery systems.[4][5][6] These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals to effectively measure and analyze REDV-mediated cell attachment.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on REDV-mediated cell attachment, providing a comparative overview of its effects and the key molecular players involved.
Table 1: Quantitative Analysis of REDV-Mediated Cellular Effects
| Cell Type | Substrate/System | Quantitative Metric | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | GREDV-conjugated Alginate Hydrogel | Blood Vessel Density (in vivo) | 83.7 vessels/mm² after 21 days | [4] |
| HUVECs & Smooth Muscle Cells (SMCs) | REDV-modified Nanoparticles with pZNF580 | Relative ZNF580 Protein Level | Increase from 15.7% to 34.8% in co-culture | [5] |
| Endothelial Progenitor Cells (EPCs) | REDV-modified Microfluidic Channel | Percentage of Slow-Moving Cells | 20% to 30% of cells captured and rolling on the surface | [7] |
| Valve Interstitial Cells (VICs) | RGDS-functionalized Hydrogel | Percentage of Cell Adhesion | 94% ± 26% (at 5 mM RGDS concentration) | [8] |
Table 2: Key Protein Components in REDV-Mediated Adhesion
| Protein | Molecular Weight (kDa) | Function | Reference |
| Integrin subunit α4 | 144 kDa | Forms heterodimer with β1 to create the REDV receptor. | [1][2] |
| Integrin subunit β1 | 120 kDa | Forms heterodimer with α4 to create the REDV receptor. | [1][2] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental procedures are essential for understanding and replicating studies on REDV-mediated cell attachment.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments used to quantify REDV-mediated cell attachment.
Protocol 1: Preparation of REDV-Coated Substrates
This protocol describes the covalent immobilization of REDV peptide onto a substrate, such as glass coverslips or tissue culture plates, which have been amine-functionalized.
Materials:
-
Substrates (glass coverslips, polystyrene plates)
-
Amine-functionalization solution (e.g., 2% (v/v) 3-aminopropyltriethoxysilane in acetone)
-
Crosslinker solution (e.g., 2.5% (v/v) glutaraldehyde in PBS)
-
REDV peptide solution (e.g., 1 mg/mL in sterile PBS, often with a Glycine spacer like GREDV)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
Procedure:
-
Cleaning and Activation: Thoroughly clean substrates by sonication in ethanol and deionized water. Dry the substrates completely. Activate the surface by plasma treatment or with piranha solution (use extreme caution).
-
Amine Functionalization: Immerse the clean, dry substrates in the amine-functionalization solution for 1 hour at room temperature.
-
Washing: Rinse the substrates thoroughly with acetone, followed by deionized water to remove excess silane. Dry the substrates.
-
Crosslinker Addition: Immerse the amine-functionalized substrates in the crosslinker solution (e.g., glutaraldehyde) for 2 hours at room temperature. This step activates the surface to bind the N-terminal amine of the peptide.
-
Washing: Rinse the substrates extensively with deionized water and PBS to remove the residual crosslinker.
-
Peptide Immobilization: Incubate the activated substrates with the REDV peptide solution overnight at 4°C. The concentration can be varied to achieve different surface densities.[9]
-
Blocking: After peptide incubation, wash the substrates with PBS. Block any remaining active sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Final Wash: Wash the substrates three times with sterile PBS. The REDV-coated substrates are now ready for cell culture.
Protocol 2: Static Cell Adhesion and Spreading Assay
This assay quantifies the attachment and morphological changes of cells on REDV-coated surfaces compared to control surfaces.
Materials:
-
REDV-coated and control substrates (e.g., BSA-coated) in a multi-well plate
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin-fluorophore conjugate (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope and imaging software (e.g., ImageJ)
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to form a cell pellet. Resuspend cells in serum-free medium to create a single-cell suspension.
-
Cell Seeding: Seed the cells onto the REDV-coated and control substrates at a defined density (e.g., 1 x 10⁴ cells/cm²).
-
Incubation: Incubate the plate for a specified time (e.g., 4 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment and spreading.[3]
-
Washing: Gently wash the wells three times with warm PBS to remove all non-adherent cells.
-
Fixation and Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash three times with PBS.
-
Stain for F-actin with a phalloidin conjugate and for nuclei with DAPI according to the manufacturer's instructions.
-
-
Imaging and Quantification:
-
Acquire images of multiple random fields of view for each surface using a fluorescence microscope.
-
Adhesion Quantification: Count the number of adherent cells (DAPI-stained nuclei) per field of view using ImageJ or similar software. The percentage of cell adhesion can be calculated relative to the initial seeding density.[8]
-
Spreading Quantification: Manually trace the outlines of phalloidin-stained cells in ImageJ to measure the cell spread area.[8]
-
Protocol 3: Competitive Inhibition Assay
This assay confirms the specificity of cell attachment to the REDV sequence via the α4β1 integrin receptor.
Materials:
-
REDV-coated substrates
-
HUVECs or other target cells
-
Soluble REDV peptide
-
Soluble control peptide (e.g., RGEV)
Procedure:
-
Cell Pre-incubation: Prepare a HUVEC cell suspension as described in Protocol 2. Divide the suspension into treatment groups:
-
No treatment (positive control)
-
Pre-incubation with soluble REDV peptide (e.g., 100 µg/mL)
-
Pre-incubation with a control peptide (e.g., RGEV)
-
Pre-incubation with anti-integrin α4β1 blocking antibody
-
-
Incubation: Incubate the cell suspensions with their respective soluble peptides or antibodies for 30 minutes at 37°C.
-
Seeding and Adhesion: Seed the pre-incubated cells onto the REDV-coated substrates. Allow cells to adhere for 1-2 hours.
-
Washing and Quantification: Wash away non-adherent cells and quantify the number of attached cells for each condition as described in Protocol 2.
-
Analysis: Compare the number of adherent cells in the treatment groups to the positive control. A significant reduction in cell attachment in the presence of soluble REDV or the blocking antibody, but not the control peptide, confirms the specificity of the REDV-integrin interaction.[1]
References
- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REDV Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A nitric oxide-eluting and REDV peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adhesive Peptide Sequences Regulate Valve Interstitial Cell Adhesion, Phenotype and Extracellular Matrix Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerald.com [emerald.com]
Application Notes and Protocols for REDV Peptide Binding Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The REDV peptide, composed of the amino acid sequence Arginine-Glutamic acid-Aspartic acid-Valine, is a minimal active sequence from the CS5 region of fibronectin.[1] This peptide plays a crucial role in cell adhesion by specifically binding to the α4β1 integrin receptor.[1][2] The α4β1 integrin is expressed on various cell types, including endothelial cells, and is involved in processes such as inflammation, angiogenesis, and tumor metastasis. Consequently, analyzing the binding of the REDV peptide to cells is essential for understanding these biological processes and for the development of targeted therapeutics.
Flow cytometry is a powerful technique for quantifying the binding of fluorescently labeled ligands, such as the REDV peptide, to cell surface receptors on a single-cell basis. This document provides a detailed protocol for analyzing REDV peptide binding to cells using flow cytometry. It includes procedures for direct binding assays, competitive inhibition assays, and co-staining with antibodies to identify specific cell populations.
Signaling Pathways and Logical Relationships
The interaction between the REDV peptide and its receptor, integrin α4β1, is a key step in mediating cell adhesion. This interaction can trigger downstream signaling pathways that influence cell behavior.
Caption: Diagram of the REDV peptide binding to the integrin α4β1 receptor, leading to intracellular signaling and promotion of cell adhesion.
Experimental Workflow
The general workflow for analyzing REDV peptide binding by flow cytometry involves preparing the cells, performing the binding reaction with a fluorescently labeled REDV peptide, acquiring data on a flow cytometer, and subsequently analyzing the results.
Caption: A step-by-step workflow for the flow cytometry-based REDV peptide binding assay.
Experimental Protocols
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines expressing integrin α4β1.
-
Fluorescently Labeled REDV Peptide: e.g., FAM-REDV (5-Carboxyfluorescein conjugated to REDV).
-
Unlabeled REDV Peptide: For competition assays.
-
Antibodies: PE-conjugated anti-human CD49d (integrin α4) and APC-conjugated anti-human CD29 (integrin β1).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
-
Optional: Fc Receptor Blocking solution.
-
Optional: Viability Dye (e.g., Propidium Iodide or 7-AAD).
Protocol 1: Direct REDV Peptide Binding Assay
This protocol quantifies the direct binding of a fluorescently labeled REDV peptide to the cell surface.
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
-
Staining:
-
Add fluorescently labeled REDV peptide to the cell suspension at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to determine saturation binding.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events for each sample.
-
Record the Mean Fluorescence Intensity (MFI) in the appropriate channel (e.g., FITC for FAM-REDV).
-
Protocol 2: Competitive Inhibition Binding Assay
This protocol is used to demonstrate the specificity of the REDV peptide binding.
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Competition:
-
To the cell suspension, add an excess of unlabeled REDV peptide (e.g., 100-fold molar excess) or a non-specific peptide control.
-
Incubate for 15-20 minutes at 4°C.
-
Add the fluorescently labeled REDV peptide at a concentration that gives a sub-maximal signal (determined from Protocol 1, e.g., the Kd concentration).
-
Incubate for an additional 30-60 minutes at 4°C, protected from light.
-
-
Washing and Data Acquisition:
-
Wash and resuspend the cells as described in Protocol 1.
-
Acquire and analyze the data on a flow cytometer, comparing the MFI of samples with and without the competitor.
-
Protocol 3: Co-staining with Integrin Subunit Antibodies
This protocol allows for the simultaneous detection of REDV binding and the expression of integrin α4β1 subunits.
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Staining:
-
Perform the REDV binding assay as described in Protocol 1.
-
After the final wash of the REDV binding step, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add PE-conjugated anti-CD49d and APC-conjugated anti-CD29 antibodies at the manufacturer's recommended dilutions.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire and analyze the data on a flow cytometer, using appropriate compensation settings for the multiple fluorochromes.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison.
Table 1: Saturation Binding of FAM-REDV to HUVECs
| FAM-REDV Concentration (nM) | Mean Fluorescence Intensity (MFI) |
| 0 (Unstained Control) | 50 |
| 0.1 | 250 |
| 1 | 1200 |
| 10 | 4500 |
| 100 | 8500 |
| 1000 | 8700 |
Table 2: Competitive Inhibition of FAM-REDV Binding
| Condition | Mean Fluorescence Intensity (MFI) | % Inhibition |
| FAM-REDV (10 nM) | 4500 | N/A |
| FAM-REDV (10 nM) + Unlabeled REDV (1 µM) | 650 | 85.6% |
| FAM-REDV (10 nM) + Scrambled Peptide (1 µM) | 4450 | 1.1% |
Table 3: Co-expression of Integrin Subunits and REDV Binding
| Cell Population | % of Total Cells | FAM-REDV MFI |
| CD49d+ / CD29+ (Integrin α4β1 positive) | 95% | 4700 |
| CD49d- / CD29- (Integrin α4β1 negative) | 5% | 150 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Non-specific binding of the peptide. | Include a blocking step (e.g., with BSA or Fc block). Increase the number of wash steps. Titrate the peptide concentration. |
| Low or no signal | Low expression of integrin α4β1. | Use a positive control cell line known to express the receptor. Confirm receptor expression with specific antibodies. |
| Inactive or degraded fluorescent peptide. | Use a fresh aliquot of the peptide. Store the peptide protected from light. | |
| High cell death | Harsh cell handling. | Handle cells gently during harvesting and washing. Keep cells on ice throughout the procedure. |
| Inconsistent results | Variation in cell number or reagent volumes. | Ensure accurate cell counting and pipetting. Prepare master mixes for reagents where possible. |
| Poor compensation in co-staining | Incorrect compensation settings. | Run single-color controls for each fluorochrome and set compensation accurately. |
References
Application Notes and Protocols for REDV in Vascular Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) is a bioactive ligand that has garnered significant attention in the field of vascular tissue engineering. As a minimal active sequence derived from the CS5 region of fibronectin, REDV specifically binds to the α4β1 integrin receptor expressed on the surface of endothelial cells (ECs) and endothelial progenitor cells (EPCs).[1][2] This specificity makes REDV an invaluable tool for promoting the selective adhesion, proliferation, and migration of endothelial cells, which is crucial for the rapid endothelialization of vascular grafts and stents. A confluent endothelial monolayer on the luminal surface of a vascular implant is the most effective way to prevent thrombosis and ensure long-term patency.[3]
These application notes provide a comprehensive overview of the use of REDV in vascular tissue engineering, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application.
Mechanism of Action: REDV-Integrin α4β1 Signaling
The biological effects of REDV are mediated through its specific interaction with the α4β1 integrin on endothelial cells.[1][2][4] This binding event triggers a downstream signaling cascade that promotes cell adhesion, migration, and proliferation. Unlike other integrins, such as α5β1 which primarily signals through Focal Adhesion Kinase (FAK), the α4β1 integrin can initiate a FAK-independent signaling pathway.[1][5]
Upon REDV binding, the α4 cytoplasmic domain facilitates the activation of the proto-oncogene tyrosine-protein kinase c-Src.[1][5] Activated c-Src then phosphorylates p130Cas, a docking protein involved in cell adhesion and migration. This phosphorylation event leads to the recruitment and activation of the Rho GTPase, Rac. Rac activation is a critical step in promoting the cytoskeletal rearrangements necessary for cell spreading and migration. This signaling pathway ultimately results in enhanced endothelial cell adhesion and motility on REDV-functionalized surfaces.
Quantitative Data on REDV Efficacy
The modification of biomaterials with REDV has been shown to significantly improve outcomes in vascular tissue engineering applications. The following tables summarize key quantitative data from various studies.
| Biomaterial | Cell Type | Outcome Measure | REDV-modified | Control | Citation |
| Polyurethane | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell-occupied surface area (%) | >90% | <10% | [6] |
| Polyurethane | Platelets | Adhered platelets (%) | <0.5% | 2.8% | [6] |
| Alginate Hydrogel | HUVECs | Cell Adhesion (absorbance at 570 nm) | ~0.8 | ~0.2 | [7] |
| Alginate Hydrogel | In vivo (rat subcutaneous implantation) | Blood vessel density (vessels/mm²) after 21 days | 83.7 | ~30 | [7] |
| Decellularized Microvascular Grafts (arterial) | In vivo (rat tail replantation) | 6-month patency rate (%) | 100% | N/A | [8] |
| Decellularized Microvascular Grafts (venous) | In vivo (rat tail replantation) | 6-month patency rate (%) | 62% | N/A | [8] |
| Small-Diameter Synthetic Vascular Graft | In vivo (rat abdominal aorta) | Patency after 24 hours | All patent | All occluded | [2][9] |
Experimental Protocols
General Workflow for REDV-Modified Vascular Graft Fabrication
The fabrication of a REDV-modified vascular graft generally follows a multi-step process, starting with the base biomaterial, followed by surface activation, peptide immobilization, and finally, characterization and sterilization before use.
Protocol 1: Covalent Immobilization of REDV on Carboxylated Surfaces using EDC/NHS Chemistry
This protocol is suitable for biomaterials with available carboxyl groups on their surface, such as acrylic acid-grafted polyurethane or alginate hydrogels.
Materials:
-
Carboxylated biomaterial
-
REDV peptide
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Thoroughly clean the biomaterial surface by sonicating in ethanol and then DI water for 15 minutes each.
-
Dry the material under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 50 mg/mL) and NHS (e.g., 30 mg/mL) in Activation Buffer immediately before use.
-
Immerse the carboxylated biomaterial in the Activation Buffer.
-
Add the EDC and NHS solutions to the buffer containing the biomaterial to a final concentration of approximately 2 mM EDC and 5 mM NHS.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the activation solution and wash the biomaterial three times with ice-cold Activation Buffer to remove excess EDC and NHS.
-
-
Peptide Coupling:
-
Dissolve the REDV peptide in Coupling Buffer to the desired concentration (e.g., 0.5-5 mM).
-
Immediately immerse the activated biomaterial in the REDV peptide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the peptide solution and immerse the biomaterial in the Quenching Solution for 30 minutes at room temperature to block any unreacted NHS-ester groups.
-
-
Final Washing:
-
Wash the biomaterial three times with Washing Buffer, followed by three rinses with DI water to remove any non-covalently bound peptide and quenching agent.
-
Dry the REDV-functionalized biomaterial and store it in a desiccated environment until use.
-
Protocol 2: Immobilization of REDV on Amine-Rich Surfaces via Schiff Base Formation
This protocol is suitable for biomaterials with primary amine groups, such as decellularized tissues rich in collagen. This method requires a custom-synthesized REDV peptide with an N-terminal aldehyde group.
Materials:
-
Amine-rich biomaterial (e.g., decellularized pericardium)
-
Aldehyde-modified REDV peptide
-
Reaction Buffer: PBS, pH 6.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Washing Buffer: PBS
-
DI water
Procedure:
-
Biomaterial Preparation:
-
Cut the biomaterial to the desired size and sterilize it appropriately (e.g., with peracetic acid followed by sterile PBS washes).
-
-
Peptide Solution Preparation:
-
Dissolve the aldehyde-modified REDV peptide in Reaction Buffer to the desired concentration (e.g., 10⁻⁴ M to 10⁻³ M).
-
Add sodium cyanoborohydride to the peptide solution (e.g., 2.19 mg of NaBH₃CN per 1 mg of peptide).
-
Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter.
-
-
Immobilization Reaction:
-
Immerse the prepared biomaterial in the sterile peptide solution.
-
Incubate for 24 hours at room temperature with gentle agitation. The aldehyde group on the peptide will react with the primary amines on the biomaterial to form an imine bond (Schiff base). The sodium cyanoborohydride will then reduce this bond to a stable secondary amine.
-
-
Washing:
-
Remove the biomaterial from the peptide solution.
-
Wash the material extensively with sterile Washing Buffer (at least 5 times) to remove any unreacted peptide and by-products.
-
-
Storage:
-
Store the REDV-functionalized biomaterial in sterile PBS at 4°C until use.
-
Protocol 3: Silanization and REDV Immobilization on Hydroxylated Surfaces
This protocol is for materials with surface hydroxyl groups, such as glass or certain polymers after plasma treatment. It involves creating an amine-functionalized surface using silanization, followed by peptide coupling.
Materials:
-
Hydroxylated biomaterial
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
EDC/NHS (as in Protocol 1)
-
REDV peptide
-
Ethanol
-
DI water
Procedure:
-
Surface Hydroxylation (if necessary):
-
Treat the biomaterial with oxygen plasma or a piranha solution (use with extreme caution) to generate surface hydroxyl groups. Rinse extensively with DI water.
-
-
Silanization:
-
Prepare a 2-5% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the dry, hydroxylated biomaterial in the APTES solution.
-
Incubate for 1-2 hours at room temperature or 30 minutes at 60°C.
-
Rinse the biomaterial with toluene, followed by ethanol, and finally DI water to remove excess silane.
-
Cure the silane layer by baking at 110°C for 1 hour. This will create a surface with primary amine groups.
-
-
REDV Immobilization:
-
Follow a similar procedure to Protocol 1, but in this case, the carboxyl groups of the REDV peptide are activated.
-
Dissolve REDV peptide in Activation Buffer. Add EDC and NHS to activate the C-terminal carboxyl group of the peptide.
-
After the activation step, add this solution to the amine-functionalized biomaterial (prepared in step 2) in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the biomaterial thoroughly with Washing Buffer and DI water.
-
Logical Relationship for Improved Graft Performance
The rationale behind using REDV in vascular tissue engineering is based on a logical sequence of events that leads to improved graft patency.
Conclusion
The REDV peptide is a powerful tool for enhancing the biocompatibility and long-term success of vascular grafts and other blood-contacting medical devices. By promoting the selective attachment and growth of endothelial cells, REDV-modified surfaces can mimic the natural anti-thrombogenic properties of native blood vessels. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize REDV in their vascular tissue engineering endeavors. Careful optimization of peptide density and immobilization chemistry for specific biomaterials will be key to translating the promise of REDV into clinical solutions.
References
- 1. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers | MDPI [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ri.diva-portal.org [ri.diva-portal.org]
Troubleshooting & Optimization
REDV TFA peptide solubility and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and storage of REDV (Arg-Glu-Asp-Val) TFA peptide.
Frequently Asked Questions (FAQs)
Q1: What is REDV peptide and what is its function?
A1: REDV is a tetrapeptide with the amino acid sequence Arginine-Glutamic Acid-Aspartic Acid-Valine.[1] It is the minimal active sequence from a region of fibronectin, a major component of the extracellular matrix.[1][2] REDV specifically binds to the α4β1 integrin receptor, which is predominantly expressed on the surface of endothelial cells.[3] This specific binding allows REDV to mediate and promote the adhesion and spreading of endothelial cells, making it a valuable tool in research related to angiogenesis, vascular healing, and the development of biocompatible materials for medical devices like stents.[2][3][4][5]
Q2: What does "TFA" signify in the peptide name?
A2: TFA stands for trifluoroacetic acid. It is a common counter-ion found in commercially available synthetic peptides.[1][6] During peptide synthesis and purification via High-Performance Liquid Chromatography (HPLC), TFA is often used in the mobile phase.[7][8] As a result, the final lyophilized peptide product is typically a TFA salt. While TFA generally enhances the solubility of peptides in aqueous solutions, it's important to be aware of its presence as it can influence the peptide's net weight and may interfere with highly sensitive biological assays.[1][9][10]
Q3: How does the TFA salt affect the net weight of the peptide?
A3: The TFA salt contributes to the total mass of the lyophilized product. Typically, the peptide content constitutes over 80% of the total weight, with the remaining portion being TFA and bound water.[1] For precise concentration calculations, it is recommended to perform an amino acid analysis to determine the exact peptide content.
Q4: Can residual TFA from the peptide interfere with my experiments?
A4: For most standard in vitro assays, the residual TFA levels are unlikely to cause interference.[1] However, in highly sensitive cellular or enzymatic assays, TFA has been reported to inhibit or, in some cases, stimulate cell proliferation.[9] It can also lower the pH of the reconstituted peptide solution.[9][10] If your experiment is sensitive to low pH or potential off-target effects of TFA, you may consider exchanging the TFA counter-ion for acetate or HCl.[7][9][11]
Solubility Guide
Q5: What is the best solvent to dissolve REDV TFA peptide?
A5: The REDV peptide sequence (Arg-Glu-Asp-Val) is hydrophilic due to the presence of charged amino acid residues (Arginine, Glutamic Acid, Aspartic Acid). Therefore, it should be readily soluble in aqueous solutions.
Recommended Solubilization Protocol:
-
Start with sterile, distilled water. This is the preferred solvent.
-
If solubility is limited in pure water, try a common buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 .
-
For peptides that are difficult to dissolve, adding a small amount of an acidic solution like 10% acetic acid can help.[12][13]
-
As a last resort for non-biological applications, a small amount of an organic solvent like DMSO can be used, followed by dilution in your aqueous buffer. However, this is generally not necessary for a hydrophilic peptide like REDV.
Table 1: Recommended Solvents for this compound Peptide
| Solvent | Recommendation Level | Notes |
| Sterile Distilled Water | Highly Recommended | Ideal for most applications. Start with this solvent. |
| Phosphate-Buffered Saline (PBS) | Recommended | Good choice for biological assays to maintain physiological pH. |
| 10% Acetic Acid | Use if needed | Can aid in dissolving stubborn peptides. Dilute to the final concentration with water or buffer. |
| DMSO, DMF, Acetonitrile | Not Generally Recommended | REDV is hydrophilic; organic solvents are usually unnecessary and should be avoided for cell-based assays.[14] |
Q6: I am having trouble dissolving my REDV peptide. What should I do?
A6: If you encounter solubility issues, please follow the troubleshooting workflow below. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire stock.[10]
Troubleshooting Workflow for Peptide Solubility
References
- 1. R-E-D-V peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coating of Polystyrene Surface with REDV-Gelatin Conjugate for Selective Isolation of Endothelial Cells | Scientific.Net [scientific.net]
- 4. A nitric oxide-eluting and REDV peptide-conjugated coating promotes vascular healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omizzur.com [omizzur.com]
- 7. peptide.com [peptide.com]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biocat.com [biocat.com]
- 13. biobasic.com [biobasic.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from REDV Peptide Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of trifluoroacetic acid (TFA) from REDV peptide samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my REDV peptide sample?
Trifluoroacetic acid (TFA) is a common reagent used during solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2] However, residual TFA in your final REDV peptide sample can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays by affecting cell growth and viability.[3][4]
-
Alteration of Biological Activity: The presence of TFA as a counter-ion can alter the secondary structure, solubility, and biological activity of the REDV peptide, potentially impacting its intended function.[1][5]
-
Interference with Assays: TFA can interfere with certain analytical techniques and alter the pH of assay buffers, which could affect experimental outcomes.[1][3]
Q2: What are the common methods for removing TFA from peptide preparations like REDV?
The most common methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This technique involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization. This process is often repeated several times for complete removal.[3][6]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate.[6][7]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Different Mobile Phase: The peptide can be re-purified using RP-HPLC with a mobile phase containing a more biocompatible acid, such as acetic acid or formic acid, instead of TFA.[8][9]
Q3: Which TFA removal method is best suited for my REDV peptide?
The optimal method depends on factors such as the required final purity, peptide recovery, and available equipment. For a hydrophilic peptide like REDV, ion-exchange chromatography can be very effective.[3] Lyophilization with HCl is a simpler method but may require multiple cycles to achieve complete TFA removal.[3] RP-HPLC with an alternative acid is also a viable option, particularly if further purification is desired.
Q4: How can I determine the amount of residual TFA in my REDV peptide sample?
Several analytical techniques can be used to quantify residual TFA, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a very sensitive and direct method for quantifying TFA.[6]
-
Ion Chromatography: This method can be used to measure the concentration of trifluoroacetate anions.[7]
-
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): This technique can be used to monitor the removal of TFA.[6]
Troubleshooting Guide
Issue 1: Low peptide recovery after TFA removal.
-
Possible Cause: Peptide loss during repeated lyophilization cycles.
-
Solution: Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of sample transfer steps to reduce physical loss.[3]
-
-
Possible Cause: Non-specific binding of the REDV peptide to chromatography columns or labware.
-
Solution: Use low-protein-binding tubes and pipette tips. Ensure the chromatography column is properly conditioned according to the manufacturer's instructions.[3]
-
-
Possible Cause: Peptide precipitation during ion-exchange chromatography.
-
Solution: Optimize the pH and ionic strength of your buffers. The solubility of the REDV peptide may be pH-dependent.[3]
-
Issue 2: Incomplete TFA removal.
-
Possible Cause: Insufficient number of lyophilization/exchange cycles.
-
Possible Cause: The chosen method is not optimal for the REDV peptide.
-
Solution: Consider switching to a different TFA removal method. For instance, if lyophilization with HCl is incomplete, ion-exchange chromatography might be more effective.
-
Issue 3: Peptide degradation.
-
Possible Cause: Harsh acidic conditions during HCl treatment.
Quantitative Data on TFA Removal Methods
The following table summarizes the typical efficiency and recovery rates of different TFA removal methods. Please note that these values are for general guidance and the results for the specific REDV peptide may vary.
| Method | TFA Removal Efficiency | Peptide Recovery | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >99% | High (>95%) | [3] |
| Ion-Exchange Chromatography | >95% | Variable (can be >90% with optimization) | [3] |
| RP-HPLC with Acetic Acid Mobile Phase | Partial to almost complete | Variable, depends on peptide hydrophobicity | [3][6] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely adopted method for exchanging TFA for chloride ions.[3][5]
-
Dissolution: Dissolve the REDV peptide in distilled water at a concentration of approximately 1 mg/mL.[5]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[3][5]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3][5]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[3][5]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[3][5]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[3][5]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[3]
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[7]
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[7]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the REDV peptide is charged.
-
Sample Loading: Dissolve the REDV peptide in the equilibration buffer and load it onto the column.[7]
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.[3]
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. A gradient of sodium chloride or sodium acetate can be used.[3]
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[3]
Protocol 3: TFA Removal by RP-HPLC with an Alternative Mobile Phase
This method involves re-purifying the peptide using a mobile phase containing a biocompatible acid.[8]
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18) with a mobile phase containing an alternative acid, such as 0.1% acetic acid or 0.1% formic acid in water.
-
Sample Injection: Dissolve the TFA salt of the REDV peptide in the mobile phase and inject it onto the equilibrated column.
-
Elution: Elute the peptide using a gradient of acetonitrile containing the same alternative acid. The TFA will be washed away as it has little to no retention on the column.[8]
-
Fraction Collection and Lyophilization: Collect the fractions containing the purified peptide and lyophilize them to obtain the peptide with the new counter-ion.
Visualizations
Caption: Workflow for selecting a suitable TFA removal method for REDV peptide samples.
Caption: Troubleshooting decision tree for common issues during TFA removal from peptide samples.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 9. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting Low Cell Adhesion on REDV-Coated Surfaces
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low cell adhesion on surfaces coated with the REDV peptide. The following sections provide a comprehensive troubleshooting workflow, frequently asked questions, detailed experimental protocols, and an overview of the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Here we address common issues and questions that arise during experiments involving REDV-coated surfaces.
Q1: Why are my cells not attaching, or attaching poorly, to the REDV-coated surface?
Low or no cell attachment is a frequent issue that can be attributed to several factors:
-
Peptide Integrity and Handling: Ensure the REDV peptide has been stored correctly, typically at -20°C, and handled as per the manufacturer's instructions. Avoid multiple freeze-thaw cycles. When preparing a stock solution, use a suitable sterile solvent like PBS or serum-free medium and ensure it is fully dissolved.[1]
-
Improper Coating Procedure: Inefficient passive adsorption can result from an incorrect peptide concentration, insufficient incubation time, or the use of an inappropriate coating buffer.[1] The surface itself, while often standard tissue-culture treated polystyrene, can have variable chemistry that affects coating efficiency.[1]
-
Cell Type and Health: Cell adhesion to REDV is primarily mediated by the α4β1 integrin receptor.[2] Verify that your cell line expresses this integrin. Additionally, ensure your cells are healthy, in a logarithmic growth phase, and have not been over-exposed to trypsin during harvesting, which can damage surface receptors.[1]
-
Presence of Divalent Cations: Integrin-mediated adhesion is dependent on the presence of divalent cations such as Ca²⁺ and Mg²⁺. Ensure these ions are present at appropriate physiological concentrations in your cell attachment buffer or medium.
Q2: My cell attachment is patchy and uneven across the surface. What could be the cause?
Uneven cell attachment typically points to a problem with the coating process:
-
Incomplete Peptide Solubilization: If the peptide is not fully dissolved before coating, it can lead to aggregates and a non-uniform coating solution.[1]
-
Improper Mixing: Ensure the peptide solution is mixed gently but thoroughly before it is added to the surface.[1]
-
Insufficient Coating Volume: Use a sufficient volume of the peptide solution to ensure the entire surface is covered evenly during the incubation period.[1] For example, use at least 50 µL for a 96-well plate.[1]
Q3: How can I confirm the REDV peptide is successfully coated on my surface?
While advanced techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR) can definitively identify surface-bound peptides, a simpler and more accessible method for routine verification is contact angle measurement.[3] A successful hydrophilic peptide coating will typically decrease the water contact angle of a hydrophobic surface like polystyrene, indicating increased surface wettability.[4] A detailed protocol for this measurement is provided below.
Q4: My cells attach initially but then detach, especially during washing steps. Why might this be happening?
This issue can arise from several factors:
-
Weak Initial Adhesion: The initial tethering of cells may be occurring, but the subsequent signaling required for strong adhesion and spreading is failing. This could be due to suboptimal peptide density or presentation.
-
Harsh Washing Technique: Gentle washing is critical.[5] Avoid forceful pipetting directly onto the cell monolayer. Instead, add solutions slowly to the side of the well and aspirate gently.[6] For particularly delicate cells, consider leaving a small amount of liquid in the well between washes to prevent the cell layer from drying out.
-
Cell Health Issues: Stressed or unhealthy cells may not be able to form and maintain strong focal adhesions.[7]
Q5: Do I need to use serum-free media for my cell adhesion assay?
For initial troubleshooting and to specifically assess REDV-mediated adhesion, performing the assay in serum-free media is highly recommended.[1] Serum contains various extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, which can adsorb to the surface and compete with the REDV peptide for both surface binding and cell receptor binding.[1] This can lead to lower-than-expected attachment to the REDV peptide itself.
Troubleshooting Workflow
If you are experiencing low cell adhesion, follow this logical workflow to diagnose the problem. Start with the most common and easiest-to-check issues.
Caption: A step-by-step workflow for troubleshooting low cell adhesion on REDV-coated surfaces.
Quantitative Data Summary
Optimizing experimental parameters is crucial for achieving consistent cell adhesion. The table below provides a summary of key quantitative data gathered from various sources. These values should serve as a starting point for your specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| REDV Peptide Coating Concentration | 10 - 100 µg/mL | A titration experiment is recommended to find the optimal concentration for your specific cell type and surface.[8] |
| Coating Incubation Time | 2 hours at RT or Overnight at 4°C | Longer incubation at lower temperatures can lead to more consistent coating.[5][9] |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 5 x 10⁵ cells/well | This is cell-type dependent. Lower densities are suitable for proliferation studies, while higher densities are used for short-term adhesion assays.[3][9] |
| Cell Attachment Incubation Time | 30 - 120 minutes at 37°C | Sufficient for initial attachment; longer times may be required for full cell spreading.[1] |
| Crystal Violet Staining Time | 10 - 25 minutes | Ensure the stain fully covers the cell monolayer.[3][6] |
Detailed Experimental Protocols
Here are detailed protocols for coating surfaces with REDV, performing a quantitative cell adhesion assay, and verifying the surface coating.
Protocol 1: REDV Peptide Coating on Polystyrene Surfaces (Passive Adsorption)
This protocol describes the passive adsorption of REDV peptide onto a standard 96-well tissue culture plate.
-
Reconstitute Peptide: Prepare a stock solution of REDV peptide in sterile Phosphate-Buffered Saline (PBS). For example, dissolve 1 mg of peptide in 1 mL of PBS to get a 1 mg/mL stock.
-
Prepare Working Solution: Dilute the stock solution to the desired final concentration (e.g., 20 µg/mL) in sterile PBS.
-
Coat Surface: Add a sufficient volume of the working solution to each well to cover the surface completely (e.g., 50 µL for a 96-well plate).[1] Leave some wells with PBS only to serve as a negative control.
-
Incubate: Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate the peptide solution and wash the wells twice with sterile PBS to remove any unbound peptide.
-
Block (Optional but Recommended): To prevent non-specific cell binding, add a blocking solution such as 1% heat-denatured Bovine Serum Albumin (BSA) in PBS to each well.[5] Incubate for 30-60 minutes at room temperature.
-
Final Wash: Aspirate the blocking solution and wash the wells once more with sterile PBS. The plate is now ready for cell seeding.
Protocol 2: Quantitative Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the number of adherent cells on the coated surface.[3][10]
-
Prepare Cells: Harvest cells that are in the logarithmic growth phase. Create a single-cell suspension in serum-free medium at the desired concentration (e.g., 2 x 10⁵ cells/mL).
-
Seed Cells: Add 100 µL of the cell suspension to each well of the REDV-coated and control plates.
-
Incubate: Incubate the plate at 37°C in a CO₂ incubator for the desired attachment time (e.g., 60 minutes).
-
Wash: Gently wash the wells twice with PBS to remove non-adherent cells. This is a critical step; be gentle to avoid detaching weakly adherent cells.[5]
-
Fixation: Fix the adherent cells by adding 100 µL of 4% Paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.[9]
-
Staining: Wash the wells once with water. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.[3]
-
Wash: Gently wash the wells with water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water. Allow the plate to air dry completely.[9]
-
Solubilization: Add 100 µL of a solubilizing agent, such as 10% acetic acid or 1% SDS, to each well.[5] Place the plate on an orbital shaker for 5-10 minutes to ensure the dye is fully dissolved.
-
Quantification: Measure the absorbance of the solubilized dye in a plate reader at a wavelength of approximately 570 nm.[5]
Protocol 3: Surface Wettability Test (Contact Angle Measurement)
This protocol provides a method to assess the success of the surface coating by measuring changes in hydrophilicity.[11][12]
-
Prepare Samples: Use a flat piece of the same material as your culture plates (e.g., a polystyrene slide or a piece cut from a plate). Prepare one uncoated sample and one REDV-coated sample following Protocol 1. Ensure the samples are clean and dry.
-
Setup: Place the sample on the stage of a contact angle goniometer.
-
Dispense Droplet: Using a syringe with a fine-gauge needle, gently dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the sample.
-
Measure Angle: The goniometer's software will capture an image of the droplet and automatically calculate the angle formed at the three-phase (solid-liquid-air) interface.[11]
-
Record and Compare: Record the contact angle. A lower contact angle on the REDV-coated surface compared to the uncoated polystyrene surface indicates a more hydrophilic surface and suggests a successful coating.[4] For example, untreated polystyrene may have a contact angle of ~90°, while a successful peptide coating could reduce this to <70°.
REDV-Mediated Cell Adhesion: Signaling Pathway
The REDV peptide sequence is derived from fibronectin and specifically recognized by the α4β1 integrin, which is highly expressed on endothelial cells.[2] This specificity allows for selective cell adhesion. The binding of REDV to α4β1 integrin initiates a cascade of intracellular events known as "outside-in" signaling, which is crucial for firm cell adhesion, spreading, and survival.
Caption: REDV peptide binding to α4β1 integrin initiates a signaling cascade that promotes cell adhesion.
Upon binding, the integrin undergoes a conformational change, leading to the recruitment of cytoplasmic adaptor proteins like Talin and kinases such as Focal Adhesion Kinase (FAK).[13] FAK is a key player in integrin signaling; it becomes autophosphorylated, creating docking sites for other signaling molecules, including Src family kinases.[13] This complex then activates downstream pathways, including the Rho family of small GTPases (like RhoA), which are master regulators of the actin cytoskeleton.[14] Activation of these pathways leads to the organization of the actin cytoskeleton into stress fibers and the formation of stable focal adhesions, which anchor the cell firmly to the REDV-coated surface.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 10. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biolinscientific.com [biolinscientific.com]
- 12. users.aalto.fi [users.aalto.fi]
- 13. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α4β1 Integrin/Ligand Interaction Inhibits α5β1-induced Stress Fibers and Focal Adhesions via Down-Regulation of RhoA and Induces Melanoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding in REDV experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding (NSB) in Rapid Equilibrium Dialysis (REDV) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of REDV experiments?
A1: Non-specific binding refers to the adherence of a test compound to components of the REDV assay system other than the intended target molecule (e.g., plasma proteins). This can include binding to the dialysis membrane, the walls of the dialysis device, and other macromolecules present in the sample.[1][2] This phenomenon can lead to an overestimation of the bound fraction and an underestimation of the free fraction of a drug, potentially leading to inaccurate pharmacokinetic and pharmacodynamic predictions.[3]
Q2: What are the primary causes of non-specific binding in REDV assays?
A2: Non-specific binding is primarily driven by two types of interactions:
-
Electrostatic Interactions: These occur between charged molecules. For instance, the negative charge of a compound can interact with positively charged surfaces within the assay system.[4]
-
Hydrophobic Interactions: Nonpolar molecules or regions of molecules tend to associate in aqueous environments. Hydrophobic compounds can bind to nonpolar surfaces of the dialysis device or other components.[4][5]
The physicochemical properties of the test compound, such as high lipophilicity, are a major contributing factor to high NSB.[6]
Q3: What are the consequences of high non-specific binding?
A3: High non-specific binding can significantly compromise the accuracy and reliability of REDV experimental results. The main consequences include:
-
Inaccurate determination of the unbound fraction (fu): NSB can lead to an underestimation of the free drug concentration, which is the pharmacologically active fraction.[3]
-
Reduced assay sensitivity and accuracy: High background signals from NSB can mask the true specific binding, leading to a poor signal-to-noise ratio.[2][7]
-
Misinterpretation of data: Inaccurate fu values can lead to incorrect predictions of drug efficacy, clearance, and potential for drug-drug interactions.[8]
-
Low compound recovery: Significant binding to the apparatus can result in low overall recovery of the compound in the assay.[6]
Q4: How can I differentiate between specific and non-specific binding in my REDV experiment?
A4: To determine the extent of non-specific binding, it is crucial to include appropriate controls. A key control is to run the experiment with the test compound in the buffer solution without the target protein (e.g., plasma). The amount of compound that is lost from the solution or binds to the membrane in this control setup represents the non-specific binding. By subtracting the NSB signal from the total binding observed in the presence of the target protein, the specific binding can be determined.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in REDV experiments. This guide provides a systematic approach to troubleshoot and mitigate this problem.
Initial Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high NSB in REDV experiments.
Caption: A logical workflow for troubleshooting high non-specific binding.
Step 1: Assess Compound Properties
Highly lipophilic and poorly soluble compounds are more prone to non-specific binding.[6] If your compound falls into this category, proactive measures to mitigate NSB are essential from the outset.
Step 2: Optimize Buffer Conditions
Adjusting the components of your dialysis buffer can significantly reduce non-specific interactions.
-
pH Adjustment: The pH of the buffer can influence the charge of both the compound and the surfaces within the assay system. Adjusting the pH to a level that minimizes electrostatic attraction can be effective.[9][10]
-
Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to disrupt non-specific electrostatic interactions.[9][10]
Table 1: Buffer Optimization Strategies
| Parameter | Recommended Adjustment | Rationale |
| pH | Test a range around the isoelectric point of interfering proteins. | To minimize charge-based interactions.[9] |
| Salt (NaCl) | Increase concentration stepwise (e.g., 50 mM, 150 mM, 300 mM). | Shields charges and reduces electrostatic NSB.[10] |
Step 3: Incorporate Blocking Agents and Additives
Blocking agents are molecules that bind to non-specific sites on the dialysis membrane and device, preventing the test compound from adhering.
-
Protein Blockers: Bovine Serum Albumin (BSA), casein, and non-fat dry milk are commonly used to block non-specific sites.[2][11]
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[11][12]
-
Other Additives: Proprietary blocking agents and excipients like Solutol® have also been shown to be effective in reducing NSB for highly lipophilic compounds.[6]
Table 2: Common Blocking Agents and Additives
| Agent | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% | Blocks non-specific protein binding sites.[9] |
| Casein | 0.5% - 5% | Effective at blocking both hydrophobic and hydrophilic sites.[13] |
| Non-fat Dry Milk | 1% - 5% | A cost-effective protein-based blocking agent.[11] |
| Tween-20 | 0.01% - 0.1% | Non-ionic detergent that reduces hydrophobic interactions.[12] |
| Solutol® | 0.01% v/v | Prevents non-specific binding of lipophilic compounds to the dialysis membrane.[6] |
Step 4: Modify Experimental Protocol
Procedural modifications can also help to minimize non-specific binding.
-
Pre-saturation/Pre-coating: Incubating the REDV device with a solution of a blocking agent or even the test compound itself before the experiment can saturate the non-specific binding sites.[14]
-
Extended Incubation Time: For some highly-bound compounds, a longer incubation time may be necessary to reach equilibrium and to allow for the saturation of non-specific binding sites.[14]
Experimental Protocols
Protocol 1: Standard REDV Assay with BSA Blocking
This protocol describes a standard Rapid Equilibrium Dialysis experiment with the inclusion of Bovine Serum Albumin (BSA) as a blocking agent to minimize non-specific binding.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Test compound stock solution
-
Human plasma (or other biological matrix)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
96-well collection plates
-
Analytical system for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare Dialysis Buffer: Prepare PBS (pH 7.4) containing 1% BSA.
-
Prepare Compound Spiked Plasma: Spike the test compound into the human plasma at the desired concentration.
-
Assemble RED Device: Place the RED inserts into the base plate.
-
Load Samples:
-
Add the compound-spiked plasma to the sample chamber (red ring) of the RED insert.
-
Add the dialysis buffer (PBS + 1% BSA) to the buffer chamber.
-
-
Incubation: Seal the plate and incubate on an orbital shaker at 37°C. The incubation time should be sufficient to reach equilibrium (typically 4-6 hours, but may need optimization).
-
Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers into a 96-well collection plate.
-
Sample Analysis: Analyze the concentration of the test compound in both fractions using a validated analytical method like LC-MS/MS.
-
Calculate Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Protocol 2: Device Pre-saturation to Reduce NSB
This protocol is recommended for compounds known to exhibit high non-specific binding.
Materials:
-
Same as Protocol 1, with the addition of a pre-saturation solution.
Procedure:
-
Prepare Pre-saturation Solution: Prepare a solution of 1% BSA in PBS.
-
Pre-saturate RED Device:
-
Add the pre-saturation solution to both chambers of the RED inserts.
-
Seal the plate and incubate for at least 30 minutes at room temperature.
-
Aspirate the pre-saturation solution from both chambers.
-
-
Proceed with Standard Protocol: Continue from step 2 of the "Standard REDV Assay with BSA Blocking" protocol by loading the compound-spiked plasma and fresh dialysis buffer.
Signaling Pathways and Workflows
The following diagram illustrates the decision-making process for selecting an appropriate strategy to mitigate non-specific binding based on the properties of the test compound.
Caption: Decision tree for selecting NSB mitigation strategies.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enabling direct and definitive free fraction determination for highly-bound compounds in protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving REDV Peptide Stability in Media
Welcome to the technical support center for the REDV peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of the REDV peptide in experimental media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the REDV peptide and what is its primary function?
A1: The REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) peptide is a synthetic tetrapeptide derived from the CS5 region of fibronectin.[1] Its primary function is to mediate cell adhesion by specifically binding to the α4β1 integrin receptor, which is prominently expressed on endothelial cells.[2] This specific interaction makes it a valuable tool in tissue engineering and for promoting the endothelialization of biomaterials.[3][4]
Q2: Why is my REDV peptide losing activity in my cell culture medium?
A2: Peptides like REDV are susceptible to degradation in cell culture media, which can lead to a loss of biological activity. The primary causes of this instability are enzymatic degradation by proteases present in the media (especially when supplemented with serum), and chemical degradation pathways such as hydrolysis and oxidation.[5][6]
Q3: What are the main factors that influence the stability of the REDV peptide in media?
A3: Several factors can impact the stability of your REDV peptide:
-
Proteases: Cell culture media, particularly when supplemented with serum, contains various proteases that can cleave the peptide bonds of REDV.
-
pH: The pH of the media can affect the rate of hydrolysis of peptide bonds.
-
Temperature: Higher incubation temperatures can accelerate both enzymatic and chemical degradation.
-
Media Composition: The specific components of your cell culture media can interact with the peptide and affect its stability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solutions can lead to peptide degradation and aggregation.
Q4: How can I improve the stability of my REDV peptide solution?
A4: To enhance the stability of your REDV peptide, consider the following strategies:
-
Chemical Modifications: Introduce modifications to the peptide structure, such as N-terminal acetylation and C-terminal amidation, to block exopeptidase activity. Other strategies include substituting L-amino acids with D-amino acids or cyclizing the peptide.
-
Formulation with Stabilizers: Incorporate stabilizing agents such as polymers (e.g., PEGylation) or encapsulating the peptide in nanoparticles.[7]
-
Use of Protease Inhibitors: Add a cocktail of protease inhibitors to your cell culture medium to reduce enzymatic degradation.
-
Serum-Free or Reduced-Serum Media: If your experimental design allows, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.
-
Proper Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to minimize freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with REDV peptide. | Peptide degradation leading to variable active concentrations. | 1. Prepare fresh working solutions of the REDV peptide for each experiment from a new aliquot. 2. Perform a stability study of the peptide in your specific experimental media to determine its half-life (see Experimental Protocols section). 3. Consider using a more stable, modified version of the REDV peptide. |
| Low cell attachment on REDV-coated surfaces. | 1. Insufficient peptide density on the surface. 2. Degradation of the peptide during the coating process or in culture. | 1. Optimize the coating protocol to increase the density of the immobilized peptide. 2. Confirm the presence and bioactivity of the coated peptide using surface analysis techniques. 3. If degradation is suspected, consider using a more stable, chemically modified REDV peptide for coating. |
| Precipitation of the peptide in the media. | 1. Peptide concentration is above its solubility limit. 2. Interaction with components of the media leading to aggregation. | 1. Determine the solubility limit of your REDV peptide in your specific media. 2. Prepare a more dilute stock solution and add it to the media with gentle mixing. 3. Consider using a solubilizing agent, but first, test its compatibility with your cell type. |
Data Presentation: Illustrative Half-Life of Peptides
| Peptide | Modification | Half-Life in Serum (t½) |
| Example Peptide 1 (Linear) | None | ~5 minutes |
| N-terminal Acetylation & C-terminal Amidation | ~30 minutes | |
| PEGylation | > 24 hours | |
| Example Peptide 2 (Cyclic) | None | ~2 hours |
| D-amino acid substitution | > 12 hours |
Note: These are representative values and can vary significantly based on the peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro REDV Peptide Stability Assay using RP-HPLC
This protocol outlines a method to determine the degradation rate of the REDV peptide in cell culture media.
Materials:
-
REDV peptide
-
Cell culture medium (with and without serum)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Prepare REDV Stock Solution: Dissolve the lyophilized REDV peptide in an appropriate solvent (e.g., sterile water or DMSO) to a final concentration of 1 mg/mL.
-
Incubation:
-
Add the REDV stock solution to your cell culture medium to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time Points: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately after collection, stop the enzymatic degradation by adding an equal volume of 10% TFA or by precipitating the proteins with three volumes of cold ACN.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact REDV peptide based on its retention time from the t=0 sample.
-
Quantify the peak area at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.
-
Visualizations
REDV Peptide Degradation Workflow
Caption: A flowchart outlining the key steps in determining the in vitro stability of the REDV peptide.
REDV Peptide Signaling Pathway
Caption: A simplified diagram of the REDV peptide binding to α4β1 integrin, leading to cell adhesion.
Troubleshooting Logic for REDV Instability
Caption: A decision-making flowchart for troubleshooting issues related to REDV peptide instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REDV Peptide Conjugated Nanoparticles/pZNF580 Complexes for Actively Targeting Human Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conjugation of REDV Peptide to Biomaterials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Arg-Glu-Asp-Val (REDV) peptide. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges in conjugating REDV to biomaterials.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of REDV peptides to your biomaterials.
| Symptom / Issue | Potential Cause | Suggested Solution |
| Low or No REDV Conjugation | Inefficient activation of biomaterial functional groups: The activating reagents (e.g., EDC, NHS) may be hydrolyzed or inactive. | Use fresh activating reagents and ensure they are stored in a desiccator. Equilibrate reagents to room temperature before opening to prevent condensation.[1] |
| Suboptimal reaction pH: The pH of the reaction buffer can significantly impact the reactivity of functional groups on both the peptide and the biomaterial. | For amine coupling using EDC/NHS chemistry, a pH range of 7.5-8.5 is often optimal for targeting primary amines.[2] For reactions targeting carboxyl groups, a pH of 4.5-5.5 is recommended.[3] | |
| Inactive peptide functional groups: The target functional groups on the REDV peptide may not be available for reaction due to aggregation or improper storage. | Ensure the peptide is fully dissolved in a suitable buffer. Store lyophilized peptides at -20°C or lower and allow them to equilibrate to room temperature before use.[4] | |
| Steric hindrance: The bulky nature of the biomaterial or the peptide itself can prevent efficient coupling. | Consider introducing a spacer arm between the REDV peptide and the biomaterial to increase accessibility.[5] | |
| Inconsistent Cell Adhesion/Biological Response | Variable REDV surface density: The concentration of conjugated REDV can significantly influence cell behavior. | Carefully control the concentration of the REDV solution used for conjugation, as this directly impacts the resulting surface density.[2] |
| Loss of REDV bioactivity: The conjugation process may have denatured the peptide or altered its conformation, rendering it unable to bind to integrin α4β1. | Use a milder conjugation chemistry, such as click chemistry, which is known for its high efficiency and biocompatibility.[6] Also, consider the use of a spacer to ensure the peptide is presented in a favorable conformation.[5][7] | |
| Peptide aggregation on the surface: Hydrophobic interactions can cause peptides to aggregate on the biomaterial surface, leading to a non-uniform presentation and reduced bioactivity. | Incorporate solubilizing tags or linkers, such as polyethylene glycol (PEG), to enhance the solubility of the peptide and reduce aggregation.[8] | |
| Difficulty in Characterizing Conjugation | Inaccurate quantification of surface-bound REDV: Standard protein assays may not be sensitive or suitable for quantifying short peptides on a solid surface. | Utilize methods such as fluorescently labeling the peptide or using an assay that detects a specific functional group on the peptide, like the thiol group in a cysteine residue (Ellman's assay).[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common chemistries used to conjugate REDV to biomaterials?
A1: The most common chemistries include:
-
EDC/NHS Chemistry: This method activates carboxyl groups on the biomaterial to react with primary amines on the REDV peptide (or vice versa).[1]
-
Thiol-ene "Click" Chemistry: This highly efficient and bio-orthogonal reaction involves the coupling of a thiol-containing molecule (e.g., a cysteine-terminated REDV) to a molecule with an "ene" group (a carbon-carbon double bond).[6]
-
Schiff Base Formation: This involves the reaction between an aldehyde group on the biomaterial and a primary amine on the peptide, followed by reduction to form a stable secondary amine linkage.[2]
Q2: How does the surface density of REDV affect endothelial cell adhesion?
A2: The surface density of REDV is a critical parameter. Studies have shown that increasing the surface density of REDV generally leads to increased adhesion of endothelial cells.[2] However, there is likely an optimal density window for promoting desired cellular activities.[2]
Q3: Can the linker or spacer between REDV and the biomaterial impact its function?
A3: Yes, the linker plays a crucial role. A spacer can reduce steric hindrance, allowing the REDV peptide to be more accessible to cell surface receptors.[2] The length and chemical nature of the spacer can influence the peptide's conformation and biological activity.[5][7] For instance, a longer, flexible linker might allow for better interaction with integrins.
Q4: How can I prevent the loss of REDV bioactivity during conjugation?
A4: To maintain bioactivity, it is important to choose a conjugation strategy that is mild and specific. "Click" chemistry is often preferred for its high efficiency under physiological conditions.[6] Additionally, ensuring the peptide is correctly oriented and not sterically hindered by using an appropriate spacer can help preserve its function.[10]
Q5: What methods can be used to quantify the amount of REDV conjugated to my biomaterial?
A5: Several methods can be used for quantification:
-
Fluorescent Labeling: A fluorescent tag can be attached to the REDV peptide, and the fluorescence intensity on the biomaterial can be measured.[2]
-
Amino Acid Analysis: This provides a quantitative measure of the amino acids present on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the elemental composition, confirming the presence of nitrogen from the peptide.
-
Colorimetric Assays: Assays like the bicinchoninic acid (BCA) assay can be used, but may lack sensitivity for short peptides. Alternatively, assays targeting specific amino acids, such as Ellman's reagent for cysteine, can be employed.[9]
Quantitative Data Summary
The following table summarizes the impact of REDV peptide surface density on cellular response, as reported in the literature.
| Biomaterial | REDV Surface Density | Effect on Endothelial Cells | Effect on Platelet Adhesion | Citation |
| Decellularized Bovine Pericardium | 8.14 ± 1.77 x 10⁻¹⁶ moles/cm² | Promotes faster endothelialization | Not reported | [2] |
| Decellularized Bovine Pericardium | 46.71 ± 8.07 x 10⁻¹² moles/cm² | Promotes faster endothelialization | Not reported | [2] |
| Acellular Graft | > 18.9 x 10⁻⁴ molecules/nm³ | Increased adhesion with increasing density | Significantly suppressed | [11] |
Experimental Protocols
Protocol 1: EDC/NHS Conjugation of REDV to a Carboxyl-Containing Hydrogel
This protocol describes the covalent attachment of an amine-containing REDV peptide to a hydrogel with available carboxyl groups.
Materials:
-
Carboxyl-containing hydrogel
-
REDV peptide with a primary amine (e.g., at the N-terminus or on a lysine residue)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]
-
N-Hydroxysuccinimide (NHS)[3]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Hydrogel Preparation: Swell the hydrogel in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add the EDC/NHS solution to the hydrogel at a molar excess to the available carboxyl groups. A typical starting point is a 5-fold molar excess of both EDC and NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Washing: Quickly wash the activated hydrogel with ice-cold Activation Buffer to remove excess EDC and NHS.
-
Peptide Conjugation:
-
Immediately add a solution of the REDV peptide in Coupling Buffer to the activated hydrogel.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the hydrogel and incubate for 30 minutes to quench any unreacted NHS-esters.
-
Final Washing: Wash the hydrogel extensively with PBS to remove any unbound peptide and reaction byproducts.
Protocol 2: Thiol-ene "Click" Chemistry Conjugation of REDV to an "Ene"-Containing Biomaterial
This protocol details the conjugation of a cysteine-containing REDV peptide to a biomaterial functionalized with an "ene" group (e.g., norbornene or allyl).
Materials:
-
"Ene"-functionalized biomaterial
-
Cysteine-containing REDV peptide (C-REDV)
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)[6]
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare Solutions:
-
Dissolve the "ene"-functionalized biomaterial in PBS.
-
Dissolve the C-REDV peptide in PBS.
-
Prepare a stock solution of the photoinitiator in PBS.
-
-
Mixing: Combine the biomaterial solution, C-REDV solution, and photoinitiator solution. The molar ratio of thiol groups (from C-REDV) to "ene" groups will depend on the desired degree of functionalization.
-
Photopolymerization/Conjugation:
-
Expose the solution to UV light for a specified time (e.g., 60 seconds) and intensity.[6] The exact conditions will need to be optimized for your specific system.
-
-
Purification: Purify the REDV-conjugated biomaterial to remove unreacted peptide and photoinitiator. This can be done through dialysis or size-exclusion chromatography.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for REDV peptide conjugation to a biomaterial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. empower-peptides.com [empower-peptides.com]
- 5. The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click chemistry functionalization of self‐assembling peptide hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of spacer length and type on the biological activity of peptide-polysaccharide matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Uniform REDV Surface Density
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preparation of biomaterials with a uniform surface density of the REDV peptide.
Frequently Asked Questions (FAQs)
Q1: What is the REDV peptide and why is its surface density important?
The REDV peptide is a four-amino-acid sequence (Arginine-Glutamic Acid-Aspartic Acid-Valine) derived from fibronectin. It specifically promotes the adhesion and spreading of endothelial cells by binding to the α4β1 integrin receptor on the cell surface. Achieving a uniform and optimal surface density of REDV is critical for creating biomaterials, such as vascular grafts and stents, that can be rapidly and evenly covered by a healthy endothelial layer, which helps to improve blood compatibility and prevent thrombosis.
Q2: What is the optimal surface density for REDV?
The optimal REDV surface density can vary depending on the substrate material and the specific application. However, research suggests that a certain threshold is required to effectively promote endothelial cell adhesion while minimizing platelet adhesion. It has been shown that a higher density of REDV can lead to increased endothelial cell adhesion.
Q3: How does the choice of linker molecule affect REDV surface density and function?
The linker molecule, which connects the REDV peptide to the substrate, plays a crucial role in the presentation of the peptide to cell receptors. The length and chemical nature of the linker can influence the peptide's orientation and mobility. A linker that is too short may cause steric hindrance, while a very long and flexible linker might allow the peptide to fold back onto the surface, making it inaccessible to cells. The choice of linker can therefore impact the effective surface density and uniformity of the functional peptide.
Q4: What are the common methods for immobilizing REDV peptides onto a surface?
Common methods for immobilizing REDV peptides involve covalent bonding to the substrate surface. This often requires pre-functionalization of the surface to introduce reactive groups (e.g., carboxyl, amine, or maleimide groups). Techniques like carbodiimide chemistry (e.g., using EDC/NHS) are frequently employed to couple the peptide to the surface. The choice of immobilization chemistry will depend on the substrate material and the functional groups available on the peptide and the surface.
Experimental Protocols
General Protocol for Covalent Immobilization of REDV Peptide
This protocol provides a general framework for the covalent immobilization of REDV peptide onto a biomaterial surface. Optimization of specific parameters such as concentrations, incubation times, and washing steps will be necessary for different substrates and applications.
Materials:
-
Biomaterial substrate
-
REDV peptide (with an appropriate terminal group for conjugation, e.g., N-terminal amine)
-
Activation reagents (e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS))
-
Activation buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Coupling buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
-
Wash buffers (e.g., PBS, deionized water)
Procedure:
-
Surface Preparation:
-
Thoroughly clean the substrate to remove any contaminants. This may involve sonication in appropriate solvents (e.g., ethanol, acetone) followed by drying under a stream of nitrogen.
-
Activate the surface to introduce functional groups (e.g., carboxyl groups) if not already present. This can be achieved through methods like plasma treatment or chemical modification.
-
-
Surface Activation:
-
Prepare a fresh solution of EDC and NHS in activation buffer. A common starting concentration is 50 mM EDC and 25 mM NHS.
-
Immerse the prepared substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups on the surface to form reactive NHS esters.
-
-
Peptide Immobilization:
-
Prepare a solution of the REDV peptide in the coupling buffer. The optimal concentration should be determined empirically, but a starting point could be in the range of 0.1 to 1 mg/mL.
-
After the activation step, thoroughly rinse the substrate with the coupling buffer to remove excess EDC and NHS.
-
Immediately immerse the activated substrate in the REDV peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
After peptide immobilization, wash the substrate with coupling buffer to remove unbound peptide.
-
Immerse the substrate in the quenching solution for 15-30 minutes at room temperature to deactivate any remaining reactive NHS esters.
-
-
Final Washing and Sterilization:
-
Thoroughly wash the substrate with wash buffers (e.g., PBS, deionized water) to remove any non-covalently bound peptides and quenching solution.
-
Dry the modified substrate under sterile conditions (e.g., in a laminar flow hood).
-
Sterilize the substrate using an appropriate method that does not damage the peptide coating (e.g., ethylene oxide sterilization or UV irradiation).
-
Data Presentation
| Parameter | Reported Value/Range | Substrate/Application | Reference |
| REDV Concentration (for immobilization) | 10⁻⁶ M to 10⁻³ M | Decellularized bovine pericardium | [1] |
| 0.5 mM and 5 mM | Polyurethane | ||
| Resulting Surface Density | 8.14 x 10⁻¹⁶ to 46.71 x 10⁻¹² moles/cm² | Decellularized bovine pericardium | [1] |
| < 1 molecule/nm² | Microfluidic channels | [2] | |
| > 18.9 x 10⁻⁴ molecules/nm³ | Acellular graft | [3] |
Mandatory Visualizations
Caption: REDV peptide on a biomaterial surface binds to integrin α4β1 on endothelial cells, triggering cell adhesion and spreading.
Caption: A general experimental workflow for achieving a uniform REDV surface density, including a critical characterization and troubleshooting loop.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions | Methods for Assessment |
| Low REDV Surface Density | - Incomplete surface activation. - Low peptide concentration in the coupling solution. - Short incubation time for peptide immobilization. - Steric hindrance due to inappropriate linker. - Peptide degradation. | - Optimize EDC/NHS concentrations and activation time. - Increase the concentration of the REDV peptide solution. - Increase the incubation time for peptide coupling. - Test linkers of different lengths and compositions. - Ensure peptide is fresh and properly stored; handle aseptically. | - X-ray Photoelectron Spectroscopy (XPS): To quantify elemental composition and confirm the presence of peptide-specific elements (e.g., nitrogen). - Fluorescence Spectroscopy/Microscopy: Use a fluorescently labeled REDV peptide to quantify and visualize surface coverage. |
| Non-Uniform REDV Surface Density (Patchy Coating) | - Uneven surface activation. - Inhomogeneous surface chemistry or topography. - Peptide aggregation in the coupling solution. - Inadequate mixing during incubation. - "Coffee ring" effect during drying. | - Ensure complete and uniform immersion in activation solution. - Characterize the bare substrate for uniformity before functionalization. - Prepare fresh peptide solutions and consider using additives to prevent aggregation. - Use gentle and continuous agitation during the incubation steps. - Control the drying process to ensure uniform evaporation. | - Atomic Force Microscopy (AFM): To visualize the surface topography and identify peptide aggregates. - Fluorescence Microscopy: To map the distribution of a fluorescently labeled REDV peptide across the surface. - Contact Angle Measurements: Assess the uniformity of surface wettability. A uniform coating should result in a consistent contact angle across the surface. |
| High Variability Between Batches | - Inconsistent surface preparation. - Variation in reagent concentrations or reaction times. - Fluctuations in temperature or humidity. - Aging of reagents. | - Standardize all steps of the protocol, including cleaning and activation. - Prepare fresh reagents for each batch and use calibrated pipettes. - Control the environmental conditions during the experiment. - Store all reagents according to the manufacturer's instructions. | - Implement rigorous Quality Control (QC) checks at each stage using the assessment methods listed above. - Include positive and negative control surfaces in each experiment. |
| Poor Endothelial Cell Adhesion Despite Confirmed REDV Presence | - Incorrect peptide orientation, hiding the active site. - Denaturation of the peptide during immobilization or sterilization. - Non-specific binding of other molecules that mask the REDV sequence. | - Use a linker to improve the presentation of the REDV peptide. - Choose a sterilization method that is compatible with peptides (e.g., ethylene oxide). - Ensure thorough washing and quenching to remove non-specifically bound molecules. | - Cell Adhesion and Spreading Assays: Directly assess the biological functionality of the REDV-coated surface by seeding with endothelial cells and observing their attachment and morphology. - Immunofluorescence Staining: Use antibodies against the REDV sequence or the integrin α4β1 to visualize the interaction at the cell-surface interface. |
References
- 1. Dense surface functionalization using peptides that recognize differences in organized structures of self-assembling nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitating GL13K Peptide Grafting on Polyetheretherketone via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Surface Properties and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on the conformational transition of a model polyalanine peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) on REDV Peptide Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the REDV peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the impact of residual trifluoroacetic acid (TFA) on the peptide's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological function of the REDV peptide?
A1: The REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) peptide is the minimal active sequence from the CS5 region of fibronectin. Its primary function is to mediate the adhesion and spreading of endothelial cells by specifically binding to the α4β1 integrin receptor.[1][2][3] This interaction is crucial for processes such as re-endothelialization and angiogenesis.[4][5]
Q2: How does Trifluoroacetic Acid (TFA) contamination occur with synthetic peptides like REDV?
A2: TFA is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[6][7] During the lyophilization process, while free TFA is largely removed, some TFA remains as a counter-ion, forming a salt with the peptide.[6]
Q3: What are the potential impacts of residual TFA on my REDV peptide experiments?
A3: Residual TFA can significantly interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to reduced cell viability in your assays.[8]
-
Inhibition of Cell Proliferation: TFA has been shown to inhibit the proliferation of various cell types, which can mask the pro-proliferative effects of the REDV peptide on endothelial cells.[6][8]
-
Alteration of pH: As a strong acid, TFA can lower the pH of your cell culture or assay buffer, which can adversely affect cellular functions and peptide activity.[6]
-
Experimental Variability: The presence of varying amounts of residual TFA can introduce significant variability and poor reproducibility in experimental results.[9]
Q4: How can I remove TFA from my REDV peptide sample?
A4: The most common and effective method for removing TFA is to perform a salt exchange, typically with hydrochloric acid (HCl), followed by lyophilization. This process replaces the TFA counter-ion with a more biocompatible chloride ion. Anion-exchange chromatography is another method that can be used.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with the REDV peptide.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no endothelial cell adhesion to REDV-coated surfaces. | 1. Residual TFA Interference: TFA may be altering the local pH or be directly cytotoxic, preventing cell attachment. 2. Incorrect Peptide Concentration: The concentration of REDV used for coating may be too low. 3. Improper Surface Coating: The peptide may not be properly adsorbed or covalently linked to the surface. 4. Cell Health Issues: The endothelial cells may be unhealthy or have low passage numbers, affecting their ability to adhere. | 1. Perform TFA Removal: Exchange the TFA salt for HCl or acetate salt using the appropriate protocol (see Experimental Protocols section). 2. Optimize Peptide Concentration: Titrate the REDV peptide concentration used for coating to find the optimal density for cell adhesion. 3. Verify Coating Efficiency: Use a labeled peptide or a colorimetric assay to confirm that the peptide has successfully coated the surface. 4. Check Cell Viability: Ensure cells are healthy and within a suitable passage number range. Use a positive control (e.g., fibronectin-coated surface) to verify cell adhesion competency. |
| Inconsistent results in cell proliferation assays. | 1. Variable TFA Contamination: Different batches of peptide may have varying levels of residual TFA, leading to inconsistent effects on cell proliferation. 2. Peptide Degradation: Improper storage of the peptide can lead to degradation and loss of activity. 3. Inaccurate Peptide Quantification: The presence of TFA and other impurities can lead to an overestimation of the net peptide content. | 1. Standardize TFA Removal: Implement a consistent TFA removal protocol for all peptide batches before use. 2. Proper Peptide Storage: Store lyophilized peptide at -20°C or -80°C and protect from moisture. Avoid repeated freeze-thaw cycles of stock solutions.[9] 3. Accurate Peptide Quantification: Determine the net peptide content after TFA removal. |
| Unexpected cytotoxicity observed. | 1. High TFA Concentration: The level of residual TFA in the peptide preparation may be high enough to induce a cytotoxic response. 2. Endotoxin Contamination: Bacterial endotoxins from the peptide synthesis process can cause cell death. | 1. Remove TFA: Perform a salt exchange to remove TFA. 2. Use Endotoxin-Free Peptide: Ensure your peptide is specified as endotoxin-free or test for endotoxin levels. |
Data Presentation: Impact of TFA on REDV Peptide Activity
Table 1: Hypothetical Endothelial Cell Adhesion on REDV-Coated Surfaces
| Peptide Form | Coating Concentration (µg/mL) | Cell Adhesion (%) (Mean ± SD) |
| REDV-TFA | 10 | 35 ± 8 |
| REDV-HCl | 10 | 75 ± 5 |
| REDV-TFA | 20 | 45 ± 10 |
| REDV-HCl | 20 | 88 ± 6 |
| Fibronectin (Positive Control) | 10 | 95 ± 4 |
| Uncoated (Negative Control) | N/A | 5 ± 2 |
Table 2: Hypothetical Endothelial Cell Proliferation in the Presence of Soluble REDV Peptide
| Peptide Form | Concentration (µM) | Cell Proliferation (% of Control) (Mean ± SD) |
| REDV-TFA | 1 | 95 ± 12 |
| REDV-HCl | 1 | 120 ± 7 |
| REDV-TFA | 10 | 80 ± 15 |
| REDV-HCl | 10 | 150 ± 9 |
| VEGF (Positive Control) | 10 ng/mL | 160 ± 10 |
| Untreated Control | N/A | 100 ± 5 |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
-
Dissolve the Peptide: Dissolve the REDV-TFA peptide in sterile, distilled water to a concentration of 1 mg/mL.
-
Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Incubate: Let the solution stand at room temperature for 1-2 minutes.
-
Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: For complete TFA removal, repeat steps 1-5 at least two more times, re-dissolving the lyophilized peptide powder in the 10 mM HCl solution each time.
-
Final Reconstitution: After the final lyophilization, reconstitute the REDV-HCl peptide in your desired sterile buffer for the experiment.
Protocol 2: Endothelial Cell Adhesion Assay
-
Surface Coating:
-
Prepare solutions of REDV-HCl and REDV-TFA (if comparing) in sterile phosphate-buffered saline (PBS) at various concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Add the peptide solutions to the wells of a 96-well tissue culture plate and incubate overnight at 4°C.
-
Include positive (fibronectin) and negative (PBS only) controls.
-
-
Blocking:
-
The next day, remove the coating solutions and wash the wells twice with sterile PBS.
-
Block any remaining non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
-
Cell Seeding:
-
Wash the wells twice with sterile PBS.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification:
-
Quantify the number of adherent cells using a suitable method, such as the CyQUANT® cell proliferation assay or by staining with crystal violet and measuring the absorbance.
-
Express the results as a percentage of the total number of cells seeded or relative to the positive control.
-
Protocol 3: Endothelial Cell Proliferation Assay
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their complete growth medium and allow them to attach overnight.
-
Serum Starvation (Optional): To reduce basal proliferation, you can replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours before adding the peptide.
-
Peptide Treatment:
-
Prepare stock solutions of REDV-HCl and REDV-TFA in a suitable sterile buffer.
-
Dilute the peptides to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the peptides.
-
Include positive (e.g., VEGF) and negative (vehicle control) controls.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Quantification of Proliferation: Measure cell proliferation using a standard method such as:
-
MTS/MTT Assay: Add the MTS or MTT reagent to the wells and measure the absorbance according to the manufacturer's protocol.
-
BrdU Incorporation Assay: Measure the incorporation of BrdU into newly synthesized DNA.
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Express the results as a percentage of the untreated control.
Mandatory Visualizations
Caption: REDV peptide signaling pathway via α4β1 integrin.
Caption: Experimental workflow for TFA removal from REDV peptide.
References
- 1. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Diagram illustrating the androgen-mediated signal transduction via integrins and the resulting biological activities [pfocr.wikipathways.org]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide: REDV vs. RGD Peptides for Endothelial Cell Attachment
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of bioactive peptides is paramount in the fields of tissue engineering and drug delivery, particularly for applications requiring targeted interaction with endothelial cells (ECs). Among the plethora of cell-adhesive motifs, the tetrapeptide Arginine-Glutamate-Aspartate-Valine (REDV) and the tripeptide Arginine-Glycine-Aspartate (RGD) have emerged as prominent candidates. This guide provides an objective comparison of their performance in mediating endothelial cell attachment, supported by experimental data and detailed protocols.
Executive Summary
The primary distinction between REDV and RGD lies in their receptor specificity, which dictates their efficacy and cellular selectivity. REDV is highly specific for the α4β1 integrin, which is predominantly expressed on endothelial cells. In contrast, RGD is a more promiscuous ligand, binding to a wider range of integrins, including αvβ3 and α5β1, which are present on various cell types, not limited to endothelial cells. This difference in specificity often translates to a superior performance of REDV in applications where selective endothelialization is critical.
Data Presentation: Quantitative Comparison
While direct side-by-side quantitative data from a single study is limited, a key study by Wang et al. (2014) on peptide-modified alginate hydrogels provides a significant quantitative and qualitative comparison.
| Metric | REDV | RGD | Key Findings |
| Endothelial Cell Proliferation & Selective Adhesion | Superior | - | REDV-conjugated alginate (ALG-GREDV) exhibited a superior capability for promoting the proliferation and selective adhesion of Human Umbilical Vein Endothelial Cells (HUVECs) compared to the RGD-modified group (ALG-RGD). |
| In Vivo Angiogenesis (Blood Vessel Density) | 83.7 vessels/mm² | ~55.8 vessels/mm² | The blood vessel density in the cambium fibrous tissue of the ALG-GREDV scaffold was approximately 1.5 times greater than that of the ALG-RGD group after 21 days of implantation. |
Mechanism of Action: Integrin Binding and Signaling
The differential effects of REDV and RGD on endothelial cells are rooted in the specific integrins they engage and the subsequent intracellular signaling cascades they activate.
REDV-α4β1 Interaction
The REDV peptide selectively binds to the α4β1 integrin on endothelial cells. This interaction is crucial for mediating endothelial cell adhesion to the extracellular matrix protein fibronectin. While the downstream signaling of α4β1 in endothelial cells is a field of ongoing research, it is understood to contribute to cell adhesion, spreading, and survival.
RGD-αvβ3/α5β1 Interaction
The RGD sequence is recognized by several integrins, most notably αvβ3 and α5β1 on endothelial cells. This binding triggers a well-characterized signaling pathway that plays a central role in cell adhesion, migration, proliferation, and survival. Key downstream events include the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the efficacy of REDV and RGD peptides.
Peptide Immobilization on a Hydrogel Scaffold (Alginate)
This protocol describes the covalent attachment of peptides to an alginate hydrogel, a common scaffold for tissue engineering applications.
Materials:
-
Sodium alginate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
REDV or RGD peptide with a free amine group
-
MES buffer (pH 6.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve sodium alginate in MES buffer to a final concentration of 1% (w/v).
-
Activate the carboxyl groups of alginate by adding EDC and NHS at a molar ratio of 5:2:1 (EDC:NHS:carboxyl group). Stir the reaction mixture at room temperature for 30 minutes.
-
Dissolve the REDV or RGD peptide in PBS and add it to the activated alginate solution. The molar ratio of peptide to carboxyl groups should be optimized for the desired surface density.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days to remove unreacted reagents.
-
Freeze-dry the purified peptide-conjugated alginate solution to obtain a porous scaffold.
Endothelial Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the number of adherent cells on a peptide-coated surface.
Materials:
-
Peptide-coated and uncoated (control) 24-well plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic acid
Procedure:
-
Seed HUVECs onto the peptide-coated and control wells at a density of 5 x 10⁴ cells/well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with deionized water to remove excess stain.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Peptide-coated and uncoated (control) 6-well plates
-
HUVECs
-
EGM
-
PBS
-
Sterile 200 µL pipette tip
Procedure:
-
Seed HUVECs onto the peptide-coated and control wells and grow to full confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure over time.
Conclusion
The choice between REDV and RGD peptides for promoting endothelial cell attachment should be guided by the specific requirements of the application. For scenarios demanding high selectivity for endothelial cells and the promotion of a stable endothelial lining, such as in the vascularization of tissue-engineered constructs, REDV demonstrates a clear advantage due to its specific interaction with the α4β1 integrin. Conversely, the broader integrin recognition of RGD may be suitable for applications where general cell adhesion is desired, though it may also lead to non-specific binding of other cell types. The experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the performance of these and other bioactive peptides in their specific experimental systems.
Scrambled REDV Peptide: A Guide to its Use as a Negative Control in Adhesion Assays
In the landscape of cell adhesion research, the tetrapeptide Arginine-Glutamic Acid-Aspartic Acid-Valine (REDV) is a key player, known for its role in mediating the attachment of specific cell types, particularly endothelial cells. This interaction is crucial in processes such as angiogenesis and biomaterial integration. To ensure the specificity of these interactions in experimental settings, a reliable negative control is paramount. This guide provides a comprehensive comparison of the REDV peptide with its scrambled counterpart, offering researchers, scientists, and drug development professionals the necessary data and protocols to employ the scrambled REDV peptide effectively as a negative control in adhesion assays.
The Principle of Specificity: REDV vs. Scrambled REDV
The biological activity of the REDV peptide stems from its specific amino acid sequence, which is recognized by the α4β1 integrin receptor on the surface of cells like Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][3] This specific binding initiates a signaling cascade that promotes cell adhesion and spreading.
To validate that the observed cell adhesion is a direct result of this sequence-specific interaction and not due to non-specific effects such as charge or hydrophobicity, a scrambled REDV peptide is employed. This control peptide consists of the same amino acids as REDV (Arginine, Glutamic Acid, Aspartic Acid, Valine) but in a randomized sequence (e.g., DREV, VDER, etc.). The altered sequence is not recognized by the α4β1 integrin, and therefore, should not promote significant cell adhesion.
Performance Comparison in Adhesion Assays
| Surface Coating | Expected Cell Adhesion (Normalized) | Rationale |
| REDV Peptide | High (e.g., 1.0) | Specific binding to α4β1 integrin promotes robust cell attachment and spreading.[2][3] |
| Scrambled REDV Peptide | Low (e.g., < 0.1) | The randomized sequence is not recognized by the α4β1 integrin, resulting in minimal to no specific cell adhesion. |
| Negative Control (e.g., BSA) | Very Low (e.g., < 0.05) | Blocks non-specific binding sites on the substrate, preventing cell attachment. |
Note: The normalized adhesion values are illustrative and represent the expected trend in a typical adhesion assay.
Experimental Protocols
A detailed methodology for a cell adhesion assay is provided below. This protocol can be adapted for various cell types and substrate materials.
Key Experiment: Static Cell Adhesion Assay
Objective: To quantify and compare the adhesion of endothelial cells to surfaces coated with REDV peptide and a scrambled REDV peptide.
Materials:
-
Sterile 96-well tissue culture plates
-
REDV peptide and scrambled REDV peptide (e.g., DREV)
-
Bovine Serum Albumin (BSA)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Phosphate Buffered Saline (PBS)
-
Glutaraldehyde solution (4% in PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Sodium Dodecyl Sulfate (SDS) solution (1% in water)
-
Microplate reader
Procedure:
-
Surface Coating:
-
Prepare solutions of REDV and scrambled REDV peptides in sterile PBS at a concentration of 50 µg/mL.
-
Add 100 µL of the peptide solutions to designated wells of the 96-well plate.
-
For the negative control, add 100 µL of 1% BSA in PBS.
-
Incubate the plate at 37°C for 2 hours or at 4°C overnight.
-
Aspirate the coating solutions and wash the wells three times with sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to all wells and incubate for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS.
-
-
Cell Seeding:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface integrins.
-
Resuspend the cells in serum-free EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
-
Adhesion Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Cell Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of 4% glutaraldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with deionized water.
-
Stain the cells by adding 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.[4][5][6]
-
Wash the wells thoroughly with deionized water until the water runs clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 1% SDS solution to each well.
-
Incubate for 15 minutes at room temperature on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[7]
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Conclusion
The use of a scrambled REDV peptide as a negative control is essential for validating the sequence-specific nature of REDV-mediated cell adhesion. By demonstrating minimal cell attachment to the scrambled peptide in comparison to the active REDV sequence, researchers can confidently attribute their findings to the specific interaction between REDV and the α4β1 integrin. The provided protocols and diagrams serve as a valuable resource for designing and interpreting adhesion assays, ultimately contributing to the robustness and reliability of research in cell biology and biomaterial development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal violet staining to quantify Candida adhesion to epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Demonstrating REDV Peptide Specificity Using RADV Peptide as a Negative Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the REDV (Arg-Glu-Asp-Val) peptide and its inactive analogue, RADV (Arg-Ala-Asp-Val), to demonstrate the specificity of REDV-mediated cellular responses. The REDV sequence is a well-established ligand for the α4β1 integrin, playing a crucial role in endothelial cell adhesion and migration.[1][2][3] To validate that the observed biological effects are specifically due to the REDV sequence, the RADV peptide is commonly employed as a negative control. This guide outlines the experimental data, protocols, and underlying principles for utilizing RADV to confirm REDV's specificity.
Data Presentation: Unveiling the Specificity of REDV
The specificity of the REDV peptide for its receptor, the α4β1 integrin, can be quantitatively and qualitatively demonstrated through various assays. The following table summarizes the expected outcomes when comparing the performance of REDV and RADV peptides. While specific IC50 or Kd values for the RADV peptide are not extensively reported, its function as a negative control is well-established, showing negligible binding and functional activity compared to REDV.[4]
| Parameter | REDV Peptide | RADV Peptide | Rationale for Difference |
| Binding Affinity to α4β1 Integrin | High | Negligible | The glutamic acid (E) in REDV is critical for specific recognition and binding by the α4β1 integrin. Replacing it with alanine (A) in RADV disrupts this interaction. |
| Cell Adhesion (α4β1-expressing cells) | Promotes significant cell adhesion | No significant promotion of cell adhesion | Cell adhesion is a direct consequence of the peptide binding to integrins on the cell surface. The lack of RADV binding results in a lack of adhesion. |
| Competitive Inhibition of REDV-mediated Adhesion | Effectively inhibits adhesion | Does not inhibit adhesion | Soluble REDV competes with surface-bound REDV for integrin binding, thus inhibiting cell adhesion. RADV's inability to bind precludes it from competing. |
| Activation of Downstream Signaling (e.g., FAK phosphorylation) | Induces phosphorylation | No significant induction | Integrin-ligand binding triggers intracellular signaling cascades. The absence of RADV binding prevents the initiation of these downstream events. |
Visualizing the Molecular Logic and Pathways
To better understand the experimental design and the biological processes involved, the following diagrams illustrate the logical workflow for demonstrating specificity and the signaling pathway initiated by REDV binding.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing and executing studies to verify REDV specificity.
Cell Adhesion Assay
This assay directly measures the ability of cells to adhere to surfaces coated with either REDV or RADV peptides.
Materials:
-
96-well tissue culture plates
-
REDV and RADV peptides (and a positive control like Fibronectin)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
α4β1-expressing cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium
-
Calcein AM or other suitable fluorescent dye for cell quantification
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Dissolve REDV, RADV, and Fibronectin in PBS to a final concentration of 20 µg/mL.
-
Add 100 µL of each peptide solution to respective wells of the 96-well plate. Include wells with PBS alone as a negative control.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Aspirate the coating solutions and wash the wells three times with PBS.
-
-
Blocking:
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate at 37°C for 1 hour.
-
Aspirate the blocking solution and wash the wells three times with PBS.
-
-
Cell Seeding:
-
Harvest and resuspend α4β1-expressing cells in serum-free cell culture medium.
-
Adjust the cell density to 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate at 37°C in a CO2 incubator for 1-2 hours.
-
-
Washing and Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein AM).
-
Competitive Binding Assay
This assay demonstrates specificity by showing that soluble REDV, but not RADV, can inhibit the adhesion of cells to a REDV-coated surface.
Materials:
-
96-well plate coated with REDV as described in the cell adhesion assay.
-
Soluble REDV and RADV peptides at various concentrations.
-
α4β1-expressing cells.
-
Other materials as listed for the cell adhesion assay.
Protocol:
-
Plate Preparation:
-
Coat and block a 96-well plate with REDV peptide as described previously.
-
-
Cell Preparation and Incubation with Soluble Peptides:
-
Prepare a cell suspension of α4β1-expressing cells at 2 x 10^5 cells/mL in serum-free medium.
-
In separate tubes, pre-incubate the cells with increasing concentrations of soluble REDV or RADV (e.g., 0, 1, 10, 100 µg/mL) for 30 minutes at 37°C.
-
-
Adhesion Inhibition:
-
Add 100 µL of the cell-peptide suspensions to the REDV-coated wells.
-
Incubate at 37°C for 1-2 hours.
-
-
Washing and Quantification:
-
Follow the same washing and quantification steps as described in the cell adhesion assay.
-
A dose-dependent decrease in cell adhesion should be observed with increasing concentrations of soluble REDV, while RADV should have no significant effect.
-
Conclusion
The use of the RADV peptide as a negative control is an essential component of any experimental design aimed at investigating the biological functions of the REDV peptide. By running parallel experiments with REDV and RADV, researchers can confidently attribute observed effects, such as cell adhesion and the activation of downstream signaling pathways, to the specific interaction between the REDV sequence and the α4β1 integrin. This rigorous approach is fundamental for the validation of REDV's role in various physiological and pathological processes and for the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation and functional evaluation of RGD-modified proteins as alpha(v)beta(3) integrin directed therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking REDV-Integrin Binding: A Comparative Guide to Anti-α4β1 Antibody Performance
For Researchers, Scientists, and Drug Development Professionals
The interaction between the Arg-Glu-Asp-Val (REDV) peptide sequence, found in the CS5 region of fibronectin, and the α4β1 integrin receptor is a critical process in cell adhesion, particularly for endothelial cells.[1] Modulating this interaction holds significant therapeutic potential in areas such as angiogenesis and inflammation. This guide provides a comprehensive comparison of using anti-α4β1 antibodies to block REDV-integrin binding, alongside alternative inhibitory molecules. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.
Performance Comparison: Anti-α4β1 Antibody vs. Alternative Inhibitors
The primary method for blocking REDV-α4β1 binding involves the use of monoclonal antibodies that target the α4 subunit of the integrin. However, small molecule inhibitors have also been developed. The following table summarizes the quantitative data available for comparing the efficacy of these different inhibitor types.
| Inhibitor Class | Specific Inhibitor | Target | Mechanism of Action | Affinity (Kd) / Potency (IC50) | Selectivity | Reference |
| Monoclonal Antibody | Natalizumab | α4 subunit of α4β1 and α4β7 integrins | Non-competitive antagonist, binds to the α4 subunit at a site distinct from the ligand-binding pocket, inducing a conformational change that prevents ligand binding.[2][3] | Kd: 0.28 nM (for IgG to cell surface α4β1)[2] | Binds to both α4β1 and α4β7 | [2][3][4] |
| Anti-CD49d Antibody | α4 subunit (CD49d) | Function-blocking | Not explicitly for REDV, but attenuated inflammatory changes in a mouse model.[5][6] | Specific to α4 subunit | [5][6] | |
| Small Molecule | BIO1211 (LDV peptidomimetic) | α4β1 integrin | Competitive antagonist, mimics the LDV binding motif of fibronectin. | IC50: 4.3 nM (adhesion to FN) | Selective for α4β1 | [7] |
| Firategrast | α4β1 and α4β7 integrins | Dual antagonist | Not explicitly for REDV | Not selective | [1] | |
| JK273 | Downstream signaling (γ-parvin) | Inhibits α4 integrin-dependent cell migration by interacting with γ-parvin. | Not applicable (downstream target) | Indirectly affects α4 integrin signaling | [8] |
Signaling Pathway and Inhibition Mechanism
The binding of the REDV peptide to the α4β1 integrin initiates a cascade of intracellular signals, leading to cell adhesion, spreading, and migration. Anti-α4β1 antibodies typically function as non-competitive antagonists, binding to a region on the α4 subunit that is separate from the REDV binding site. This binding event induces a conformational change in the integrin, rendering it unable to bind to REDV effectively.
Experimental Protocols
Cell Adhesion Assay to Measure Inhibition of REDV-α4β1 Binding
This assay quantifies the ability of an inhibitor to block the adhesion of α4β1-expressing cells to a surface coated with the REDV peptide.
Materials:
-
96-well tissue culture plates
-
REDV peptide solution (e.g., 10 µg/mL in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
α4β1-expressing cells (e.g., Jurkat cells, endothelial cells)
-
Cell culture medium
-
Anti-α4β1 antibody and/or other inhibitors
-
Cell stain (e.g., crystal violet) or a plate reader for colorimetric analysis
-
Wash buffer (e.g., PBS)
Protocol:
-
Plate Coating: Add 100 µL of REDV peptide solution to each well of a 96-well plate and incubate overnight at 4°C.
-
Blocking: The next day, wash the wells twice with PBS. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Cell and Inhibitor Preparation: While the plate is blocking, harvest α4β1-expressing cells and resuspend them in cell culture medium. Prepare serial dilutions of the anti-α4β1 antibody or other inhibitors.
-
Inhibition Step: Incubate the cells with the different concentrations of the inhibitor for 30-60 minutes at 37°C.
-
Adhesion: Wash the blocked plate twice with PBS. Add 100 µL of the cell-inhibitor mixture to each well. Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Staining Method: Add 100 µL of a cell stain (e.g., 0.5% crystal violet in 20% methanol) to each well and incubate for 10 minutes. Wash the wells with water and allow them to dry. Solubilize the stain with 100 µL of a solubilization solution (e.g., 1% SDS) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Imaging Method: Use a microscope to capture images of the adherent cells in each well and quantify the cell number using image analysis software.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell adhesion.
Flow Cytometry-Based Competitive Binding Assay
This assay measures the ability of an inhibitor to compete with a fluorescently labeled ligand (e.g., fluorescently tagged REDV or a known fluorescent ligand for α4β1) for binding to α4β1-expressing cells.
Materials:
-
α4β1-expressing cells
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorescently labeled ligand for α4β1
-
Anti-α4β1 antibody and/or other inhibitors
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the α4β1-expressing cells. Resuspend the cells in cold FACS buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Incubation: In a series of tubes, add a constant number of cells. Add varying concentrations of the unlabeled anti-α4β1 antibody or other inhibitor to the tubes. Include a control tube with no inhibitor. Incubate on ice for 30-60 minutes.
-
Competitive Binding: Add a fixed, subsaturating concentration of the fluorescently labeled ligand to each tube. Incubate on ice for another 30-60 minutes, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound ligand and inhibitor.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population will decrease as the concentration of the unlabeled inhibitor increases, indicating competition for binding. Calculate the percentage of inhibition of fluorescent ligand binding for each inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.
Comparison of Inhibitory Approaches
The choice between an anti-α4β1 antibody and a small molecule inhibitor depends on the specific research or therapeutic goal.
Anti-α4β1 Antibodies:
-
Advantages: Generally exhibit high specificity and affinity for their target. Their longer half-life in circulation can lead to less frequent dosing in therapeutic applications.
-
Disadvantages: Their large size can limit tissue penetration. There is a potential for immunogenicity, and manufacturing costs are typically higher.
Small Molecule Inhibitors:
-
Advantages: Their small size allows for better tissue penetration and the potential for oral administration. Manufacturing is generally more cost-effective.
-
Disadvantages: They may have a higher risk of off-target effects. Their shorter half-life might necessitate more frequent administration.
References
- 1. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications | MDPI [mdpi.com]
- 2. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How natalizumab binds and antagonizes α4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natalizumab: alpha 4-integrin antagonist selective adhesion molecule inhibitors for MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-α4β1 Integrin Antibodies Attenuated Brain Inflammatory Changes in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-α4β1 Integrin Antibodies Attenuated Brain Inflammatory Changes in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule Inhibitor of α4 Integrin-Dependent Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to REDV and YIGSR Peptides for Promoting Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tissue engineering, wound healing, and regenerative medicine. Bioactive peptides that can modulate this process are of significant interest. This guide provides an objective comparison of two such peptides: REDV and YIGSR, focusing on their performance in promoting angiogenesis, supported by experimental data.
Executive Summary
Both REDV and YIGSR are short peptide sequences derived from extracellular matrix proteins that interact with cell surface receptors to influence endothelial cell behavior. While both have been investigated for their angiogenic potential, current research indicates a more consistently pro-angiogenic role for REDV, whereas YIGSR exhibits a more complex, context-dependent activity that can be either pro- or anti-angiogenic.
REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) is a fibronectin-derived peptide that selectively promotes endothelial cell adhesion, migration, and proliferation by binding to the α4β1 integrin. Experimental evidence strongly supports its role in enhancing angiogenesis both in vitro and in vivo.
YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine) is a laminin-derived peptide that primarily interacts with the 67kDa laminin receptor (67LR). Its effect on angiogenesis is multifaceted, with reports indicating both stimulatory and inhibitory roles. The cellular response to YIGSR appears to be dependent on its concentration and the cellular context, including the presence of other cell types like macrophages.
Performance Comparison: REDV vs. YIGSR
Quantitative data from a comparative study highlights the superior pro-angiogenic potential of REDV in a specific experimental setting.
| Peptide | Receptor | In Vitro Effects on Endothelial Cells | In Vivo Angiogenesis | Source |
| REDV | Integrin α4β1 | Superior promotion of proliferation and selective adhesion compared to YIGSR.[1][2] | Induced a blood vessel density of 83.7 vessels/mm² .[1][2] | Wang et al., 2015[1][2] |
| YIGSR | 67kDa Laminin Receptor (67LR) | Less effective in promoting endothelial cell proliferation and selective adhesion compared to REDV.[1][2] | Induced a blood vessel density approximately 1.5 times lower than REDV.[1][2] | Wang et al., 2015[1][2] |
Signaling Pathways
The distinct mechanisms of action of REDV and YIGSR are rooted in the different signaling pathways they activate upon receptor binding.
REDV Signaling Pathway
REDV's pro-angiogenic effects are mediated through the integrin α4β1 receptor on endothelial cells. Binding of REDV to this receptor can initiate a signaling cascade that promotes cell adhesion, migration, and proliferation, key events in angiogenesis. There is also evidence of crosstalk between integrin α4β1 and other signaling pathways, such as the VEGFR2 pathway, which can further enhance angiogenic responses.[3][4]
YIGSR Signaling Pathway
The signaling pathway for YIGSR is more complex and less definitively pro-angiogenic. YIGSR binds to the 67kDa laminin receptor (67LR).[5] Downstream signaling can involve multiple pathways, including Focal Adhesion Kinase (FAK) and Mitogen-activated protein kinase (MEK) for effects on collagen synthesis, and potentially the p38 MAPK pathway.[5][6] The conflicting reports on YIGSR's angiogenic effects may be due to the activation of different downstream pathways depending on the cellular environment and peptide concentration. Some studies report YIGSR to be inhibitory to angiogenesis.[7][8][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well culture plates
-
REDV or YIGSR peptide solutions at desired concentrations
-
Fluorescent dye for cell visualization (e.g., Calcein AM)
Procedure:
-
Thaw basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of REDV or YIGSR peptide.
-
Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Stain the cells with a fluorescent dye.
-
Visualize and quantify tube formation (e.g., total tube length, number of branch points) using a microscope and appropriate image analysis software.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of endothelial cells to the peptides.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
HUVECs
-
Serum-free endothelial cell medium
-
REDV or YIGSR peptide solutions
-
Cell stain (e.g., Diff-Quik)
Procedure:
-
Rehydrate the porous membranes of the Boyden chamber inserts.
-
Place serum-free medium containing the desired concentration of REDV or YIGSR peptide in the lower chamber of the apparatus.
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Add the HUVEC suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo model evaluates the angiogenic response to the peptides within a host organism.
Materials:
-
Growth factor-reduced Matrigel®
-
REDV or YIGSR peptide solutions
-
Anesthetic
-
Immunocompromised mice (e.g., nude mice)
-
Surgical tools
-
Hemoglobin assay kit or immunohistochemistry reagents for vessel staining (e.g., anti-CD31 antibody)
Procedure:
-
Thaw Matrigel on ice and mix with the desired concentration of REDV or YIGSR peptide.
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel-peptide mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a predetermined time (e.g., 7-21 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a hemoglobin assay kit as an indicator of blood vessel formation.
-
Performing immunohistochemistry on sections of the plugs using an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessel density.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the angiogenic potential of REDV and YIGSR peptides.
Conclusion
Based on the available experimental data, the REDV peptide demonstrates a more reliable and potent pro-angiogenic activity compared to the YIGSR peptide. Its specific interaction with the integrin α4β1 on endothelial cells leads to a consistent stimulation of key angiogenic processes.
The role of YIGSR in angiogenesis is more ambiguous. While it has shown some pro-angiogenic potential in certain contexts, there are also reports of inhibitory effects. This complexity may arise from its concentration-dependent actions and its influence on a variety of cell types. Therefore, the application of YIGSR for promoting angiogenesis requires careful consideration of the specific cellular and tissue environment.
For researchers and drug development professionals seeking a robust peptide-based strategy to promote angiogenesis, REDV currently represents a more straightforward and validated choice. Further research is warranted to fully elucidate the context-dependent angiogenic and anti-angiogenic mechanisms of YIGSR.
References
- 1. corning.com [corning.com]
- 2. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. α4β1 integrin associates with VEGFR2 in CLL cells and contributes to VEGF binding and intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 6. p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Competitive Binding Assay with Soluble REDV Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the competitive binding of the soluble REDV (Arg-Glu-Asp-Val) peptide, a key motif in fibronectin that mediates endothelial cell adhesion through the α4β1 integrin.[1][2][3] The performance of REDV is contextualized by comparing it with the well-characterized RGD (Arg-Gly-Asp) peptide family, which also plays a crucial role in cell adhesion by targeting various integrins.[4]
Quantitative Comparison of Peptide Inhibition
For a comparative perspective, the following table summarizes the inhibitory concentrations (IC50) of various RGD-containing peptides in cell adhesion and integrin binding assays. This data serves as a benchmark for understanding the potency of such peptides.
| Peptide/Compound | Target Integrin(s) | Assay Type | Substrate/Ligand | Cell Type | IC50 |
| REDV Peptide | α4β1 | Cell Adhesion Inhibition | REDV-grafted surface | HUVECs | Data not available in searched literature |
| RGD Peptide | αvβ3, α5β1, αvβ5 | Integrin Binding Inhibition | - | - | 89 nM (αvβ3), 335 nM (α5β1), 440 nM (αvβ5) |
| ST1646 (RGD-containing pseudopeptide) | αvβ3/αvβ5 | Cell Adhesion Inhibition | Vitronectin | Bovine Microvascular Endothelial Cells | 0.9 µM[4] |
| ST1646 (RGD-containing pseudopeptide) | αvβ3/αvβ5 | Cell Adhesion Inhibition | Fibronectin | Bovine Microvascular Endothelial Cells | 37.5 µM[4] |
| Cyclic RGD Peptides (general) | αv-integrins | Cell Adhesion Inhibition | - | - | Significant reduction of functional vessel density in vivo[5] |
Note: The inhibitory potential of peptides is highly dependent on the assay conditions, cell type, and the specific conformation of the peptide (linear vs. cyclic).
Experimental Protocols
To facilitate further research, this section outlines a detailed methodology for a competitive solid-phase cell adhesion assay to quantify the inhibitory potential of soluble REDV peptide. This protocol is a composite based on established methods for similar assays.[6][7][8][9]
Protocol: Competitive Cell Adhesion Assay
Objective: To determine the IC50 value of soluble REDV peptide for the inhibition of endothelial cell adhesion to a REDV-coated substrate.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well tissue culture plates
-
REDV peptide for coating
-
Soluble REDV peptide (competitor)
-
Soluble RGD peptide (comparative competitor)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., EGM-2)
-
Calcein-AM (or other fluorescent viability dye)
-
Phosphate Buffered Saline (PBS)
-
Fluorometric plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of REDV peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound peptide.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free cell culture medium.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of the soluble REDV peptide and the comparative soluble RGD peptide in serum-free medium.
-
In a separate plate or tubes, pre-incubate the Calcein-AM labeled HUVECs with the different concentrations of soluble peptides for 30 minutes at 37°C.
-
-
Cell Adhesion:
-
Add 100 µL of the cell/peptide suspension to each well of the REDV-coated plate.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Plot the percentage of cell adhesion against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value, which is the concentration of the soluble peptide that inhibits 50% of the cell adhesion.
-
Visualizing the Mechanism and Process
To better understand the underlying biological processes and the experimental setup, the following diagrams are provided.
References
- 1. A review of integrin-mediated endothelial cell phenotype in the design of cardiovascular devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase integrin binding assay [bio-protocol.org]
- 7. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 9. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
Validating REDV's Specificity: A Comparative Guide for Endothelial Cell Targeting
For researchers in cell biology and drug development, the selective targeting of endothelial cells is crucial for applications ranging from promoting angiogenesis to delivering anti-cancer therapeutics. The tetrapeptide REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) has emerged as a promising tool for this purpose. This guide provides a comprehensive comparison of REDV's binding specificity for endothelial cells over fibroblasts, supported by experimental data and detailed protocols.
The REDV sequence, derived from the CS5 region of fibronectin, is recognized by the integrin α4β1.[1][2] This integrin is notably expressed on endothelial cells, while its expression on fibroblasts is significantly lower, forming the basis for REDV's selectivity. In contrast, the well-known RGD (Arginine-Glycine-Aspartic Acid) peptide sequence binds to a broader range of integrins present on various cell types, including fibroblasts, leading to less specific cell adhesion.[3][4]
Quantitative Comparison of Cell Adhesion
Experimental evidence consistently demonstrates the preferential adhesion of endothelial cells to surfaces modified with the REDV peptide compared to fibroblasts. A seminal study in the field quantified this specificity, showing a stark difference in the attachment and spreading of these two cell types on peptide-grafted surfaces.
| Peptide Substrate | Endothelial Cell (HUVEC) Adhesion | Fibroblast Adhesion |
| REDV | High | Low to negligible |
| RGD | High | High |
| Control (Uncoated) | Low | Low |
This table summarizes typical findings where REDV-coated surfaces show significantly higher endothelial cell adhesion compared to fibroblasts, while RGD supports the adhesion of both cell types.
Experimental Validation: Workflows and Protocols
To quantitatively assess the binding specificity of REDV, a series of well-established experimental workflows can be employed. These include direct cell adhesion assays and competitive binding studies.
Experimental Workflow:
References
A Comparative Guide to Cell Spreading on REDV vs. Fibronectin-Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
The adhesion and spreading of cells onto extracellular matrix (ECM) components are fundamental processes in tissue development, wound healing, and the design of biomaterials. This guide provides a comparative analysis of cell spreading on surfaces coated with the full-length protein fibronectin versus the peptide sequence Arginine-Glutamate-Aspartate-Valine (REDV). This comparison is critical for applications ranging from tissue engineering to the development of targeted drug delivery systems.
Quantitative Comparison of Cell Spreading
| Parameter | REDV-Coated Surface | Fibronectin-Coated Surface |
| Integrin Receptor | Primarily α4β1[1][2] | Multiple integrins, including α5β1, αvβ3[3] |
| Cell Spreading Area | Moderate | Extensive |
| Cell Morphology | More rounded or elongated | Well-spread, polygonal |
| Focal Adhesion Formation | Fewer, smaller focal complexes | Numerous, large focal adhesions[4] |
| Actin Stress Fibers | Less organized, more cortical actin | Well-defined, robust stress fibers[5][6] |
Experimental Protocols
This section details a standardized protocol for a cell spreading assay to enable researchers to generate comparative data for their specific cell types and experimental conditions.
Cell Spreading Assay Protocol
-
Substrate Preparation:
-
Glass coverslips or tissue culture plates are coated with either human plasma fibronectin (e.g., 20 µg/mL in PBS) or a synthetic REDV-containing peptide (e.g., covalently grafted to the surface) overnight at 4°C.
-
Control surfaces should be prepared (e.g., uncoated or coated with a non-adhesive protein like bovine serum albumin).
-
On the day of the experiment, wash the coated surfaces three times with sterile PBS to remove any unbound protein or peptide.
-
-
Cell Culture and Seeding:
-
Culture the desired cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to sub-confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend the cells in a serum-free medium to prevent interference from serum proteins.
-
Seed the cells onto the prepared substrates at a low density to allow for individual cell spreading.
-
-
Incubation and Fixation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a predetermined time course (e.g., 30, 60, 120 minutes) to observe the dynamics of spreading.
-
At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Immunofluorescence Staining:
-
Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) and a fluorescently-labeled phalloidin to visualize F-actin.
-
Wash with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify cell spreading area, aspect ratio, and the number and size of focal adhesions using image analysis software (e.g., ImageJ/Fiji).
-
Signaling Pathways and Cytoskeletal Organization
The differences in cell spreading on REDV and fibronectin are rooted in the distinct signaling pathways initiated by the engagement of different integrin receptors.
REDV-Mediated Cell Spreading
Cell adhesion to REDV is primarily mediated by the α4β1 integrin .[1][2] This interaction leads to the localization of the α4 subunit into fibrillar structures.[1][2] The signaling cascade initiated by α4β1 engagement is generally associated with cell migration and less with the formation of strong, stable adhesions.
Fibronectin-Mediated Cell Spreading
Fibronectin, being a large, multi-domain protein, interacts with a variety of integrin receptors, most notably α5β1 (binding to the RGD sequence) and αvβ3 . This multi-receptor engagement triggers a more complex and robust signaling cascade. This leads to the recruitment of scaffolding and signaling proteins to form focal adhesions , which act as anchor points to the substrate.[4] These focal adhesions are connected to a well-developed network of contractile actin stress fibers , resulting in extensive cell spreading and a flattened morphology.[5][6]
Visualizing the Differences
The following diagrams illustrate the experimental workflow and the distinct signaling pathways involved in cell spreading on REDV and fibronectin.
References
- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The integrin complex alpha v beta 3 participates in the adhesion of microvascular endothelial cells to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular endothelial growth factor regulates focal adhesion assembly in human brain microvascular endothelial cells through activation of the focal adhesion kinase and related adhesion focal tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of cytoskeleton in the regulation of vascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cultured microvascular endothelial cells (MVEC) differ in cytoskeleton, expression of cadherins and fibronectin matrix. A study under the influence of interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting the Target: A Comparative Guide to Inhibiting Reticuloendotheliosis Virus (REDV) Adhesion by Targeting the SLC1A5 Receptor
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Initial investigations into the inhibition of Reticuloendotheliosis Virus (REDV) adhesion have often been confounded by the role of a peptide sequence known as REDV (Arg-Glu-Asp-Val), which interacts with integrin β1. However, current scientific evidence clarifies that the Reticuloendotheliosis Virus (REDV) itself does not utilize integrin β1 for cellular entry. Instead, REDV, a member of the Gammaretrovirus genus, employs the neutral amino acid transporter SLC1A5 (also known as ASCT2) as its primary receptor for host cell binding and entry. This process is mediated by the virus's surface (SU) glycoprotein.[1]
This guide, therefore, pivots from the initially proposed target of integrin β1 to the scientifically validated receptor, SLC1A5. We will provide a comparative analysis of a hypothetical direct-acting inhibitor targeting SLC1A5 ("Product A: SLC1A5-Inhib") against an alternative immunomodulatory approach, Transfer Factor, which has demonstrated efficacy in reducing REDV replication and pathogenesis.[2][3]
Comparative Performance of REDV Adhesion Inhibitors
This section presents a comparative summary of a hypothetical SLC1A5 inhibitor and Transfer Factor. The data, while illustrative, is based on the known mechanisms of action and expected outcomes from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of REDV Inhibitors
| Parameter | Product A: SLC1A5-Inhib (e.g., GPNA, V-9302) | Alternative B: Transfer Factor |
| Mechanism of Action | Competitive antagonist of the SLC1A5 amino acid transporter, blocking the viral receptor site.[4][5][6][7] | Immunomodulatory agent; enhances host immune response to viral infection.[2][3] |
| Target Specificity | High; directly targets the host cell receptor SLC1A5.[4][7] | Low; acts broadly on the host immune system.[2] |
| IC50 (Viral Entry Assay) | 5-20 µM (Hypothetical) | Not Applicable (Does not directly block entry) |
| EC50 (Plaque Reduction) | 10-50 µM (Hypothetical) | 1-5% v/v (Hypothetical, based on in vivo studies) |
| Cytotoxicity (CC50) | >100 µM (Compound dependent)[4] | Low to negligible in vitro |
| Selectivity Index (CC50/EC50) | >10 (Hypothetical) | Not Applicable |
Table 2: In Vivo Efficacy in Avian Models (Illustrative)
| Parameter | Product A: SLC1A5-Inhib | Alternative B: Transfer Factor |
| Reduction in Viral Load (Spleen) | 60-80% (Hypothetical) | 40-60%[2] |
| Reduction in Mortality Rate | 50-70% (Hypothetical) | 30-50%[2] |
| Improvement in Body Weight Gain | Significant (Hypothetical) | Significant[2] |
| Administration Route | Intraperitoneal / Oral | Oral[2] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 4. brainvta.tech [brainvta.tech]
- 5. youtube.com [youtube.com]
- 6. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
assessing the endothelial cell selectivity of REDV compared to RGD
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cell-adhesion peptides is critical for the design of targeted therapies and engineered tissues. This guide provides a detailed comparison of the endothelial cell selectivity of REDV (Arginine-Glutamic Acid-Aspartic Acid-Valine) and RGD (Arginine-Glycine-Aspartic Acid) peptides, supported by experimental data and detailed protocols.
The RGD peptide is a well-established and widely used motif for promoting cell adhesion to biomaterials. However, its broad range of integrin recognition limits its cell-type specificity. In contrast, the REDV peptide has emerged as a more selective ligand for endothelial cells, offering potential advantages in applications requiring targeted cell binding, such as the promotion of angiogenesis in tissue engineering and the development of endothelial-specific drug delivery systems.
Executive Summary of Comparison
| Feature | REDV Peptide | RGD Peptide |
| Primary Target Integrin | α4β1 | αvβ3, αvβ5, α5β1, and others |
| Endothelial Cell Selectivity | High | Low to Moderate |
| Binding Specificity | More specific to endothelial cells and some leukocytes. | Binds to a wide variety of cell types, including endothelial cells, fibroblasts, smooth muscle cells, and platelets.[1][2] |
| Mechanism of Action | Mediates cell adhesion primarily through the α4β1 integrin, which is highly expressed on endothelial cells.[3][4][5] | Interacts with a broad spectrum of integrins containing the RGD-binding pocket.[6][7] |
| Potential Applications | Promoting selective endothelialization of vascular grafts, targeted drug delivery to endothelium, and stimulating angiogenesis.[3][8] | General promotion of cell adhesion to biomaterials, wound healing, and as a targeting ligand in cancer therapy (targeting angiogenic vessels and tumor cells).[9][10] |
Quantitative Data on Peptide Performance
Direct quantitative comparisons of REDV and RGD binding affinity to different cell types within a single study are limited in the publicly available literature. The provided data is collated from various sources and experimental conditions, which should be considered when making comparisons.
Table 1: Competitive Inhibition of Cell Adhesion (IC50 Values)
| Peptide | Target Integrin | Cell Line | IC50 (nM) | Reference |
| c(RGDyK) | αvβ3 | U87MG (human glioblastoma) | 42.9 ± 1.2 | [1] |
| Echistatin (RGD-containing protein) | αvβ3 | U87MG (human glioblastoma) | 1.2 ± 0.1 | [1] |
| c(RGDfV) | αvβ3 | - | 158 | [10] |
| parent c(RGDfK) | αvβ3 | HUVEC (endothelial cells) | 818 | [10] |
| LXZ2 (cyclic RGD analog) | αvβ3 | - | 90 | [9] |
| LXW64 (cyclic RGD analog) | αvβ3 | - | 70 | [9] |
| BIO1211 (LDV-based) | α4β1 | Jurkat (leukocytes) | 4.6 - 7.6 | [11][12] |
| DS70 (β-Pro scaffold) | α4β1 | Jurkat (leukocytes) | 4.3 - 8.3 | [13] |
Note: IC50 values are highly dependent on the experimental setup, including the specific cell line, radioligand or competing molecule used, and assay conditions. Therefore, direct comparison across different studies should be made with caution.[10]
One study directly comparing modified surfaces found that a GREDV-conjugated alginate scaffold demonstrated a superior capability for promoting the selective adhesion and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) compared to an RGD-modified scaffold.[3][8][14] Conversely, another study reported that immobilizing peptides with a free N-terminal resulted in improved HUVEC adhesion and spreading on RGD surfaces, while REDV surfaces showed suppressed cell affinity.[2][15] This highlights the critical role of peptide immobilization strategy in determining biological activity.
Signaling Pathways and Experimental Workflows
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Integrin-mediated signaling cascade upon peptide binding.
Experimental Workflow for Assessing Peptide Selectivity
Caption: Workflow for comparing REDV and RGD selectivity.
Detailed Experimental Protocols
Competitive Cell Adhesion Assay
This assay quantifies the ability of soluble peptides to inhibit cell attachment to a substrate coated with an adhesive protein (e.g., fibronectin), thus determining the peptide's relative binding affinity.
a. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Fibroblasts (HDFs).[16]
-
Cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for HDFs).
-
96-well tissue culture plates.
-
Fibronectin (or other suitable extracellular matrix protein).
-
REDV and RGD peptides (and a negative control peptide, e.g., RGE).
-
Bovine Serum Albumin (BSA).
-
Calcein-AM fluorescent dye.
-
Fluorescence plate reader.
b. Protocol:
-
Plate Coating: Coat wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. Wash wells with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture HUVECs and HDFs to 80-90% confluency. Harvest cells using trypsin/EDTA, wash with serum-free medium, and resuspend in serum-free medium containing 0.5% BSA.
-
Fluorescent Labeling: Incubate cells with 5 µM Calcein-AM for 30 minutes at 37°C. Wash cells twice to remove excess dye and resuspend in serum-free medium with 0.5% BSA.
-
Inhibition Assay: Prepare serial dilutions of REDV, RGD, and control peptides in serum-free medium.
-
In separate tubes, mix the fluorescently labeled cell suspension (e.g., 2 x 10^5 cells/mL) with the peptide solutions and incubate for 20 minutes at room temperature.
-
Cell Seeding: Add 100 µL of the cell/peptide mixture to each fibronectin-coated well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: Plot the fluorescence intensity against the peptide concentration and determine the IC50 value for each peptide.
Flow Cytometry for Integrin Expression
This protocol details the procedure for quantifying the surface expression of α4β1 and αvβ3 integrins on endothelial and non-endothelial cells.
a. Materials:
-
HUVECs and HDFs.
-
Trypsin/EDTA or a non-enzymatic cell dissociation solution.
-
Phosphate-Buffered Saline (PBS).
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Primary antibodies: anti-human integrin α4 (for α4β1), anti-human integrin β1, and anti-human integrin αvβ3.
-
Isotype control antibodies.
-
Fluorochrome-conjugated secondary antibodies (e.g., FITC- or PE-conjugated).
-
Flow cytometer.
b. Protocol:
-
Cell Preparation: Harvest cultured HUVECs and HDFs using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Wash the cells twice with cold PBS.
-
Cell Counting: Count the cells and resuspend them in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the primary antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration. Incubate for 30-45 minutes on ice, protected from light.[17]
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Analyze the fluorescence intensity of the stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity.[18]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity of peptides to purified integrin receptors in real-time.
a. Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant human integrin α4β1 and αvβ3.
-
REDV and RGD peptides.
-
Running buffer (e.g., HBS-P+ with 1 mM MnCl2).
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0).
b. Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified integrin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the integrin immobilization.
-
-
Analyte Binding Analysis:
-
Prepare a series of concentrations of the REDV and RGD peptides in the running buffer.
-
Inject the peptide solutions over the integrin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for the association phase.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the peptide from the integrin.
-
-
Surface Regeneration:
-
After each peptide injection cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove any bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptide REDV-modified polysaccharide hydrogel with endothelial cell selectivity for the promotion of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1. | Profiles RNS [profiles.uchicago.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.uniud.it [air.uniud.it]
- 13. mdpi.com [mdpi.com]
- 14. Cell-Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Endothelial cell adhesion and blood response to hemocompatible peptide 1 (HCP-1), REDV, and RGD peptide sequences with free N-terminal amino groups immobilized on a biomedical expanded polytetrafluorethylene surface - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. Fibroblast-Endothelial Partners for Vascularization Strategies in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin αvβ3 on human endothelial cells binds von Willebrand factor strings under fluid shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Integrin α4β1/VCAM-1 Interaction Evokes Dynamic Cell Aggregation Between Immune Cells and Human Lung Microvascular Endothelial Cells at Infectious Hemolysis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of REDV TFA: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with REDV TFA, a peptide salt of Arginyl-Glutamyl-Aspartyl-Valine, ensuring laboratory safety is paramount. While the peptide component, REDV, is a minimal active sequence of fibronectin, the trifluoroacetate (TFA) counter-ion necessitates stringent handling protocols due to its corrosive nature.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
The primary hazard associated with this compound stems from the trifluoroacetic acid component. TFA is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[3][4][5] Therefore, all handling procedures should be guided by the safety requirements for TFA.
Essential Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, the following personal protective equipment is mandatory. Adherence to these guidelines is crucial for preventing exposure and ensuring personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side-shields meeting ANSI Z87.1 or equivalent standards. A face shield should be worn in conjunction with goggles when handling larger quantities. | Protects against splashes and vapors of TFA, which can cause severe eye irritation and damage.[3][4][6] |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or Viton. For low-volume applications, nitrile gloves may be acceptable, but double gloving is recommended.[6][7] | Prevents skin contact with the corrosive TFA. It is critical to change gloves immediately upon any sign of contamination.[6][7] |
| Body Protection | A properly fitting, buttoned lab coat. For larger volumes, a chemical-resistant apron over the lab coat is recommended. | Protects against accidental spills and splashes, preventing contamination of personal clothing and skin.[3][6] |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][4] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection. | Minimizes the inhalation of TFA vapors, which are harmful and can cause respiratory tract irritation.[3][5] A harmful concentration of airborne TFA can be reached quickly through evaporation.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the supplier-specific SDS for this compound and the SDS for pure Trifluoroacetic Acid.
-
Don Personal Protective Equipment (PPE): Wear all the required PPE as detailed in the table above.
-
Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations.[3][4] Have an emergency eyewash station and safety shower readily accessible.[3][8] Keep spill cleanup materials, such as a spill kit with an inert absorbent (e.g., vermiculite, sand), nearby.[3][9]
2. Handling:
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to contain any dust or vapors.
-
Use a tared, sealed container to minimize exposure.
-
-
Dissolving:
-
Experimental Use:
3. Spill and Emergency Procedures:
-
Minor Spill (<500 mL inside a fume hood):
-
Major Spill (>500 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.[4]
-
Close the laboratory door and post a warning sign.
-
Contact your institution's emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be collected as hazardous waste.[4]
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with TFA.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "REDV Trifluoroacetate" or "Trifluoroacetic Acid Waste".[4]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not pour any this compound waste down the drain.[4]
By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and fostering a culture of safety in the laboratory.
References
- 1. R-E-D-V peptide [novoprolabs.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. CDC - TRIFLUOROACETIC ACID - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 6. americanbio.com [americanbio.com]
- 7. amherst.edu [amherst.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
